Sodium lauroyl methylaminopropionate
Description
Properties
CAS No. |
21539-58-2 |
|---|---|
Molecular Formula |
C16H31NNaO3 |
Molecular Weight |
308.41 g/mol |
IUPAC Name |
sodium;3-[dodecanoyl(methyl)amino]propanoate |
InChI |
InChI=1S/C16H31NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16(19)20;/h3-14H2,1-2H3,(H,19,20); |
InChI Key |
NBDYSLCMCUDINP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCC(=O)O.[Na] |
Other CAS No. |
21539-58-2 |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Laboratory Synthesis and Purification of Sodium Lauroyl Methylaminopropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Sodium Lauroyl Methylaminopropionate (SLMPA), an amphoteric surfactant valued for its mildness and effective cleansing properties. The methodologies outlined below are based on the principles of the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.
Synthesis Pathway and Reaction Principle
The synthesis of this compound is primarily achieved through a two-step process involving the acylation of an amino acid followed by neutralization. The core of this synthesis is the Schotten-Baumann reaction, which is used to form amides from amines and acid chlorides.[1][2]
The overall reaction is as follows:
-
Acylation: N-methyl-β-alanine reacts with lauroyl chloride. This reaction is conducted in a biphasic system where an aqueous base neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][3][4]
-
Neutralization: The resulting N-lauroyl-N-methyl-β-alanine is neutralized with sodium hydroxide (B78521) to yield the final product, this compound.[5]
This method is efficient and prevents the protonation of the starting amine, which would otherwise render it non-nucleophilic.[3][4]
Experimental Protocol: Synthesis
This protocol details the laboratory-scale synthesis of this compound via the Schotten-Baumann reaction.
2.1. Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Notes |
| N-methyl-β-alanine | 103.12 | 0.10 | 10.31 g | Starting amino acid.[6] |
| Lauroyl Chloride | 218.77 | 0.10 | 21.88 g | Acylating agent. |
| Sodium Hydroxide (NaOH) | 40.00 | ~0.21 | As needed | 30-50% aqueous solution. |
| Acetone (B3395972) or Dichloromethane (B109758) | - | - | 150 mL | Organic solvent.[1][7] |
| Distilled Water | - | - | 150 mL | Aqueous solvent. |
| Hydrochloric Acid (HCl) | 36.46 | - | As needed | For pH adjustment during purification. |
2.2. Synthesis Procedure
-
Prepare Amino Acid Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and pH meter, dissolve 10.31 g (0.10 mol) of N-methyl-β-alanine in 150 mL of distilled water.
-
Initial pH Adjustment: Cool the flask in an ice bath to 5-10°C. Slowly add a 30% sodium hydroxide solution to the flask until the N-methyl-β-alanine is fully dissolved and the pH of the solution reaches 10-11.[8]
-
Set up Biphasic System: Add 150 mL of acetone or dichloromethane to the flask.[7]
-
Acylation Reaction: Begin vigorous stirring to ensure good mixing between the aqueous and organic phases. Slowly add 21.88 g (0.10 mol) of lauroyl chloride dropwise from the dropping funnel over a period of 60-90 minutes.[8]
-
Maintain pH: Concurrently, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 11.[7][8] The base neutralizes the HCl formed during the reaction.
-
Reaction Completion: After the addition of lauroyl chloride is complete, allow the mixture to stir for an additional 2-3 hours at a controlled temperature (e.g., 25°C).[7]
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated. If a single paste-like phase is obtained, proceed directly to the purification step.[7]
Experimental Protocol: Purification
Purification is critical to remove unreacted starting materials, byproducts like sodium chloride, and hydrolyzed lauroyl chloride (lauric acid).
3.1. Purification Procedure
-
Solvent Removal: If an organic solvent was used, remove it from the product layer using a rotary evaporator under reduced pressure.
-
Acidification and Precipitation: Dilute the remaining crude product with water. Slowly add hydrochloric acid to acidify the mixture to a pH of 3-4. This will precipitate the free acid form, N-lauroyl-N-methyl-β-alanine, as a solid.[7]
-
Isolation of Free Acid: Collect the white solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove inorganic salts (NaCl).
-
Drying: Dry the purified N-lauroyl-N-methyl-β-alanine in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Final Neutralization: Re-disperse the dried acid in water and carefully add sodium hydroxide solution until the solid dissolves completely and the pH of the solution is neutral (pH 6.5-7.5).
-
Final Product Isolation: The resulting aqueous solution can be used directly, or the water can be removed by lyophilization (freeze-drying) or spray drying to obtain the final product as a pure white solid.
3.2. Purity Validation
The purity of the final this compound should be validated using appropriate analytical techniques.
| Technique | Purpose | Typical Parameters |
| HPLC | Quantify purity and detect non-volatile impurities. | C18 column, UV detection at λ = 210 nm.[5] |
| FTIR Spectroscopy | Confirm functional groups and identify residual lauroyl chloride.[5] | Characteristic amide and carboxylate salt peaks. |
| GC-MS | Detect volatile impurities, including residual lauroyl chloride.[5] |
Process Visualization
The following diagrams illustrate the key workflows for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of crude this compound.
Caption: Workflow for the purification of this compound.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. This compound|Research-Chemical [benchchem.com]
- 6. N-Methyl-β-alanine | 2679-14-3 | FM122909 | Biosynth [biosynth.com]
- 7. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]
- 8. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
The Core Mechanism of Sodium Lauroyl Methylaminopropionate as a High-Performance, Mild Surfactant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Lauroyl Methylaminopropionate (SLMaP) is an amino acid-based anionic surfactant that has garnered significant attention in the formulation of personal care, cosmetic, and pharmaceutical products. Its growing popularity stems from a unique combination of effective cleansing and foaming properties coupled with exceptional mildness to the skin and eyes. This technical guide provides an in-depth exploration of the mechanism of action of SLMaP as a surfactant. It details its physicochemical properties, performance characteristics, and interactions with biological surfaces, supported by established experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of advanced surfactant systems.
Introduction
Surfactants are fundamental components in a vast array of products, where they function to reduce surface and interfacial tension, enabling processes such as cleaning, emulsification, and solubilization. Traditional anionic surfactants, while effective, can sometimes exhibit a tendency to cause skin and eye irritation by interacting harshly with proteins and lipids of the stratum corneum. In response to the increasing demand for milder yet efficacious alternatives, a new generation of surfactants, including amino acid-based derivatives like this compound (SLMaP), has emerged.
SLMaP, the sodium salt of the N-lauroyl amide of N-methyl-β-alanine, possesses an amphiphilic molecular structure with a lipophilic lauroyl (C12) tail and a hydrophilic N-methylaminopropionate headgroup. This structure underpins its surface-active properties and contributes to its favorable safety profile. This guide will elucidate the core mechanisms by which SLMaP functions as a surfactant, providing a detailed understanding for its application in sophisticated formulations.
Chemical Structure and Synthesis
The chemical identity of this compound is crucial to understanding its function.
Chemical Information:
-
INCI Name: this compound[1]
-
Molecular Formula: C16H30NNaO3[2]
-
Molecular Weight: 307.4 g/mol [3]
-
IUPAC Name: Sodium 3-[dodecanoyl(methyl)amino]propanoate
The synthesis of SLMaP is typically achieved through a two-step process involving the acylation of an amino acid derivative followed by neutralization.
Synthesis Pathway:
Caption: Synthesis of this compound.
Mechanism of Action as a Surfactant
The surfactant activity of SLMaP is a direct consequence of its amphiphilic nature. The long, hydrophobic lauroyl tail has a strong affinity for non-polar substances like oils and greases, while the polar hydrophilic headgroup readily interacts with water. This dual characteristic allows SLMaP molecules to accumulate at interfaces, such as air-water or oil-water, thereby reducing the free energy of the system.
Reduction of Surface and Interfacial Tension
At an air-water interface, SLMaP molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads immersed in the water. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in surface tension. Similarly, at an oil-water interface, the hydrophobic tails penetrate the oil phase while the hydrophilic heads remain in the aqueous phase, lowering the interfacial tension and facilitating the mixing of these immiscible liquids.
Micelle Formation
Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules in the bulk solution begin to self-assemble into spherical or cylindrical aggregates called micelles.[4] In these structures, the hydrophobic tails are sequestered in the core, creating a non-polar microenvironment, while the hydrophilic headgroups form the outer shell, interacting with the surrounding water. This process is thermodynamically driven by the desire to minimize the unfavorable interactions between the hydrophobic tails and water.
The formation of micelles is fundamental to the cleansing action of surfactants. The hydrophobic cores of the micelles can encapsulate and solubilize oily and greasy soils, lifting them from surfaces and dispersing them into the aqueous phase to be washed away.
References
- 1. Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Determining the Critical Micelle Concentration of Sodium Lauroyl Methylaminopropionate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium lauroyl methylaminopropionate is an amino acid-based anionic surfactant noted for its mildness and desirable foaming properties, making it a valuable ingredient in pharmaceutical and cosmetic formulations. A key parameter governing its surface activity and self-assembly in aqueous solutions is the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles, leading to significant changes in the physicochemical properties of the solution. This guide provides a comprehensive overview of the standard experimental protocols for determining the CMC of this compound, summarizes the principles of these methods, and offers visual representations of the underlying concepts and workflows. While a specific numerical CMC value for this compound is not consistently reported in publicly available literature, this guide equips researchers with the necessary knowledge to determine it experimentally.
Introduction to this compound
This compound (SLMP) is a versatile surfactant belonging to the class of acyl amino acid salts.[1] Its structure, featuring a hydrophobic lauroyl tail and a hydrophilic N-methylaminopropionate headgroup, imparts excellent surface activity, emulsifying capabilities, and a favorable safety profile, positioning it as a gentler alternative to traditional anionic surfactants like sodium lauryl sulfate (B86663) (SLS).[1] These properties make it a subject of interest for formulating a wide range of products, from mild cleansers to sophisticated drug delivery systems.[1]
The formation of micelles is a crucial aspect of the functionality of surfactants like SLMP. Micellization allows for the solubilization of hydrophobic substances in aqueous media, a property leveraged in drug formulation to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Understanding the CMC is therefore fundamental for optimizing formulations and ensuring consistent product performance.
The Concept of Critical Micelle Concentration (CMC)
In an aqueous solution, at concentrations below the CMC, surfactant molecules primarily exist as monomers and tend to adsorb at the air-water interface, leading to a reduction in surface tension. As the surfactant concentration increases, the interface becomes saturated with monomers. At the CMC, the monomers in the bulk solution begin to self-assemble into organized structures called micelles, with their hydrophobic tails forming a core and their hydrophilic heads facing the aqueous environment. Beyond the CMC, any additional surfactant molecules predominantly form new micelles, and the surface tension of the solution remains relatively constant. This transition point, the CMC, is a critical characteristic of any surfactant.
Experimental Methods for CMC Determination
The CMC of a surfactant can be determined by monitoring a physical property of the solution as a function of surfactant concentration. The CMC is identified as the concentration at which an abrupt change in the slope of the plotted data is observed. Several techniques are commonly employed for this purpose.
| Method | Principle | Advantages | Disadvantages |
| Surface Tensiometry | Measures the surface tension of the surfactant solution. Surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. | Direct and widely used method.[2] | Can be time-consuming and requires careful cleaning of equipment. |
| Conductivity Measurement | Applicable to ionic surfactants. The conductivity of the solution changes with surfactant concentration. The slope of the conductivity versus concentration plot changes at the CMC due to the lower mobility of micelles compared to free ions.[2] | Simple, rapid, and requires relatively inexpensive equipment. | Only suitable for ionic surfactants.[2] |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (water) and non-polar (micelle core) environments. A significant change in fluorescence intensity or wavelength is observed at the CMC. | Highly sensitive and can be used for very low CMC values. | Requires a suitable fluorescent probe that does not interact with the surfactant in a way that alters micellization. |
| Turbidity Measurement | Measures the turbidity of the solution. The formation of micelles at the CMC can cause a sudden increase in the turbidity of the solution.[2] | Simple and can be performed with a standard spectrophotometer. | Less precise than other methods and may not be suitable for all surfactants. |
Experimental Protocols
The following sections provide detailed, generalized protocols for the most common methods of CMC determination.
Surface Tensiometry
This method involves measuring the surface tension of a series of aqueous solutions of this compound at varying concentrations.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Temperature-controlled water bath
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each solution, ensuring that the temperature is kept constant.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Conductivity Measurement
This method is suitable for ionic surfactants like this compound and relies on the change in electrical conductivity upon micelle formation.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Conductivity meter with a temperature probe
-
Temperature-controlled water bath
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a series of aqueous solutions of this compound at different concentrations.
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each solution at a constant temperature.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Fluorescence Spectroscopy
This sensitive technique uses a fluorescent probe to detect the formation of the hydrophobic micellar core.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Fluorescent probe (e.g., pyrene)
-
Precision analytical balance
-
Volumetric flasks and micropipettes
-
Fluorometer
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent.
-
Prepare a series of this compound solutions and add a small, constant amount of the fluorescent probe stock solution to each.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution at a constant temperature.
-
Plot a relevant fluorescence parameter (e.g., the ratio of the intensity of two specific emission peaks for pyrene, I1/I3) against the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Workflow and Data Analysis
The general workflow for determining the CMC involves several key steps, from sample preparation to data analysis.
Conclusion
The critical micelle concentration is a fundamental parameter for characterizing the behavior of surfactants like this compound in aqueous solutions. While a definitive published CMC value for this specific surfactant is elusive, this guide provides researchers with a robust framework of established experimental methodologies—namely surface tensiometry, conductivity measurement, and fluorescence spectroscopy—to determine this value accurately. A thorough understanding and application of these protocols are essential for the effective formulation and optimization of products in the pharmaceutical and cosmetic industries, enabling the full potential of this mild and versatile surfactant to be realized.
References
Self-Assembly and Micellar Properties of Sodium Lauroyl Methylaminopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium lauroyl methylaminopropionate is an anionic surfactant derived from amino acids, valued for its mildness and excellent foaming properties in various applications, including personal care and drug delivery. Its amphiphilic nature drives the self-assembly into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This technical guide provides an in-depth overview of the self-assembly and micellar characteristics of this compound. While specific quantitative data for this surfactant is not extensively available in public literature, this guide outlines the fundamental principles, experimental methodologies for characterization, and provides comparative data from structurally similar N-acyl amino acid surfactants to offer valuable context and insights for researchers.
Introduction
N-acyl amino acid surfactants, such as this compound, represent a class of biocompatible and biodegradable amphiphiles with a wide range of applications. Their molecular structure, consisting of a hydrophobic lauroyl tail and a hydrophilic N-methyl-β-alanine headgroup, dictates their surface activity and self-assembly behavior.[1] In aqueous environments, these molecules reduce surface tension and, above the critical micelle concentration (CMC), spontaneously form organized aggregates known as micelles.[2] These micellar structures possess a hydrophobic core capable of solubilizing poorly water-soluble compounds, making them of significant interest for drug delivery systems, advanced formulations, and various industrial processes. Understanding the fundamental micellar properties—such as CMC, aggregation number (Nagg), size, and the thermodynamics of their formation—is crucial for optimizing their performance in these applications.
Self-Assembly and Micelle Formation
The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In aqueous solution, the hydrophobic lauroyl chains of this compound disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this effect, the surfactant monomers aggregate to form micelles, sequestering the hydrophobic tails in the core and exposing the hydrophilic headgroups to the aqueous phase. This process is initiated once the surfactant concentration reaches the CMC.
Below is a conceptual representation of the micellization process.
References
In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sodium Lauroyl Methylaminopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Sodium Lauroyl Methylaminopropionate, an amino acid-based anionic surfactant. The document delves into the theoretical calculation and experimental determination of its HLB value, summarizes key physicochemical properties, and explores its applications, particularly in drug delivery systems.
Introduction to this compound
This compound (CAS No. 21539-58-2) is the sodium salt of the lauric acid amide of N-methyl-β-alanine.[1] Its chemical structure, consisting of a lipophilic lauroyl (C12) tail and a hydrophilic N-methyl amino propionate (B1217596) headgroup, imparts surface-active properties.[2] This surfactant is recognized for its mildness, excellent foaming capabilities, and emulsifying properties, making it a valuable ingredient in cosmetics and personal care products.[3][4] In the pharmaceutical field, its ability to interact with lipid membranes suggests its potential as an excipient in drug delivery systems.[5]
Hydrophilic-Lipophilic Balance (HLB): Theoretical Considerations
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that indicates the relative affinity of a surfactant for aqueous and oil phases.[6] For ionic surfactants like this compound, the Davies method provides a theoretical framework for estimating the HLB value by assigning specific group numbers to the hydrophilic and lipophilic moieties of the molecule.[1]
The Davies method calculates the HLB using the following formula:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [7]
To apply this to this compound (C₁₆H₃₀NNaO₃), we must first identify its constituent groups:
-
Lipophilic Groups:
-
One methyl group (-CH₃) attached to the nitrogen.
-
Eleven methylene (B1212753) groups (-CH₂-) in the lauroyl chain.
-
-
Hydrophilic Groups:
-
A tertiary amide group (-CON(R)-).
-
A carboxylate group (-COO⁻Na⁺).
-
Physicochemical Properties
The performance of this compound as a surfactant is defined by several key physicochemical parameters.
| Property | Value/Range | Method of Determination |
| Molecular Weight | 307.4 g/mol | Calculated |
| Appearance | White to off-white powder or liquid | Visual Inspection |
| Solubility | Soluble in water | Observation |
| Critical Micelle Concentration (CMC) | Data not available in searched literature. Typically in the mM range for similar surfactants. | Tensiometry, Conductometry, Fluorescence Spectroscopy[8] |
| Surface Tension at CMC | Data not available in searched literature. | Tensiometry (e.g., Du Noüy ring method)[9] |
| pH (of solution) | Varies with concentration | pH meter |
Experimental Determination of HLB
Due to the limitations of theoretical calculations, experimental methods are crucial for determining the precise HLB value of a surfactant.
Emulsion Titration Method (Griffin's Method Adaptation)
While originally developed for non-ionic surfactants, the principle of emulsion stability can be adapted. This method involves preparing a series of emulsions with an oil of a known required HLB and titrating with an aqueous solution of the surfactant until a stable emulsion is formed. The concentration at which phase inversion or optimal stability occurs can be correlated to the HLB value.
Water Number Method
This method involves titrating a solution of the surfactant in a non-polar solvent with water until persistent turbidity is observed. The amount of water solubilized is related to the hydrophilicity of the surfactant and can be correlated to its HLB value.
Role in Drug Delivery and Interaction with Lipid Membranes
This compound's amphiphilic nature enables it to interact with lipid bilayers, the primary components of cell membranes and liposomal drug delivery systems.[5] This interaction can lead to the temporary disruption of the membrane structure, potentially enhancing the permeation of co-administered drug molecules.[5]
In the context of liposomal drug delivery, this surfactant could be incorporated into the liposome (B1194612) formulation to:
-
Modify Surface Properties: Alter the charge and hydrophilicity of the liposome surface, influencing its stability and interaction with biological systems.
-
Enhance Drug Loading: Improve the encapsulation efficiency of certain drugs by modifying the internal environment of the liposome.
-
Facilitate Drug Release: The interaction with the lipid bilayer could be leveraged to trigger the release of the encapsulated drug at the target site.
The diagram below illustrates a conceptual workflow for investigating the effect of this compound on a liposomal drug delivery system.
Caption: Workflow for Liposomal Drug Delivery Investigation.
Synthesis and Manufacturing
The synthesis of this compound typically involves the acylation of N-methyl-β-alanine with lauric acid or its derivative, followed by neutralization with a sodium base.[5]
A general synthetic pathway is as follows:
-
Acylation: N-methyl-β-alanine is reacted with lauroyl chloride in the presence of a base to form the N-lauroyl-N-methyl-β-alanine intermediate.
-
Neutralization: The intermediate is then neutralized with sodium hydroxide (B78521) to yield the final product, this compound.
The diagram below outlines this synthesis process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ulprospector.com [ulprospector.com]
- 4. labinsights.nl [labinsights.nl]
- 5. This compound|Research-Chemical [benchchem.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
In-Depth Technical Guide to the Thermal and pH Stability of Sodium Lauroyl Methylaminopropionate Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Lauroyl Methylaminopropionate (SLMP) is a mild, amino acid-based anionic surfactant increasingly utilized in personal care, cosmetic, and potentially in specialized drug delivery formulations due to its favorable safety profile and performance characteristics. Understanding the chemical stability of SLMP in aqueous solutions under various thermal and pH conditions is critical for ensuring product quality, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the stability profile of SLMP, detailing its primary degradation pathways, and outlines standardized experimental protocols for its stability assessment. While specific quantitative kinetic data for SLMP is not extensively published, this guide synthesizes available information for the N-acyl amino acid surfactant class to provide a robust framework for stability evaluation.
Introduction to this compound
This compound (CAS No. 21539-58-2) is the sodium salt of the lauric acid amide of N-methyl-β-alanine.[1] Its amphiphilic structure, comprising a hydrophobic 12-carbon lauroyl chain and a hydrophilic N-methyl amino acid headgroup, imparts excellent surface-active properties.[2][3] It is recognized for its gentle cleansing action, good foaming capability, and compatibility with a wide range of formulation ingredients.[4] From a chemical standpoint, the critical linkage susceptible to degradation is the amide bond, which can undergo hydrolysis.
pH Stability Profile
The stability of SLMP is significantly influenced by the pH of its aqueous solution. The amide linkage in N-acyl amino acid surfactants is known to be susceptible to hydrolysis, particularly under acidic conditions.
General Stability and Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of its amide bond, which cleaves the molecule into its constituent precursors: lauric acid and sodium N-methyl-β-alaninate. This reaction is catalyzed by both acid and base, though it is generally more pronounced in acidic environments.
Qualitative pH Stability
Solutions of SLMP are generally considered stable in the neutral to mildly alkaline pH range. While a specific optimal range from a manufacturer is not publicly available, related N-acyl amino acid surfactants, such as sodium lauroyl glutamate, exhibit maximum stability at neutral pH and become unstable at a pH below 6. The nitrogen atom in the amide linkage of similar surfactants like sodium lauroyl sarcosinate is not pH active and remains neutrally charged across a wide pH range.[5]
Illustrative pH Stability Data
Disclaimer: The following table presents illustrative data based on the expected behavior of N-acyl amino acid surfactants. Specific quantitative data for this compound is not publicly available. Researchers should conduct their own stability studies to determine precise degradation rates.
Table 1: Illustrative pH Stability of a 1% SLMP Aqueous Solution at 40°C
| pH | Storage Time (Weeks) | Illustrative % SLMP Remaining | Appearance |
| 4.0 | 4 | 85% | Hazy, precipitate may form |
| 4.0 | 8 | 70% | Hazy, precipitate may form |
| 7.0 | 4 | >99% | Clear Solution |
| 7.0 | 8 | >99% | Clear Solution |
| 9.0 | 4 | >99% | Clear Solution |
| 9.0 | 8 | 98% | Clear Solution |
Thermal Stability Profile
Thermal stress is another critical factor that can impact the integrity of SLMP. High temperatures can accelerate the rate of hydrolysis and potentially lead to other degradation reactions.
General Thermal Stability
Amino acid-based surfactants are generally considered to have good thermal stability for typical cosmetic and pharmaceutical processing and storage conditions. However, prolonged exposure to high temperatures will accelerate degradation. For a structurally similar surfactant, Sodium Lauroyl Isethionate (an ester-linked surfactant), thermal degradation has been reported to begin at temperatures around 220°C.[6][7] While SLMP has a more stable amide bond compared to an ester bond, manufacturing under excessively high temperatures should be avoided. Studies on sodium lauroyl sarcosinate show its amide linkage can resist hydrolysis up to 100°C.[8]
Illustrative Thermal Stability Data
Disclaimer: The following table presents illustrative data based on the expected behavior of N-acyl amino acid surfactants. Specific quantitative data for this compound is not publicly available. Researchers should conduct their own stability studies to determine precise degradation rates.
Table 2: Illustrative Thermal Stability of a 1% SLMP Aqueous Solution at pH 7.0
| Temperature | Storage Time (Weeks) | Illustrative % SLMP Remaining | Appearance |
| 4°C | 12 | >99% | Clear Solution |
| 25°C (RT) | 12 | >99% | Clear Solution |
| 40°C | 12 | 99% | Clear Solution |
| 50°C | 12 | 97% | Clear Solution |
Experimental Protocols for Stability Assessment
To definitively quantify the stability of this compound solutions, a forced degradation study should be conducted. This involves subjecting the material to stress conditions that exceed those of accelerated stability testing. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).
Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying SLMP from its potential degradation products.[9][10][11][12]
-
Technique: Reversed-Phase HPLC (RP-HPLC).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6-7) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: As SLMP lacks a strong chromophore, a Universal Detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. UV detection at low wavelengths (~210 nm) may also be feasible.[13]
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Protocol for pH Stability (Hydrolytic Degradation)
-
Sample Preparation: Prepare a stock solution of SLMP (e.g., 1 mg/mL) in purified water.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the target concentration.
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the target concentration.
-
-
Incubation: Store aliquots of each solution at a controlled temperature (e.g., 40°C, 50°C, or 60°C).
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: For acid and base-stressed samples, neutralize the solution before injection into the HPLC system. Analyze all samples and quantify the remaining percentage of SLMP and the formation of any degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. parchem.com [parchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Comparing Sodium Lauryl Sulfate and Sodium Lauroyl Sarcosinate in Industrial Applications - Elchemy [elchemy.com]
- 9. japsonline.com [japsonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsm.com [ijpsm.com]
- 12. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
The Environmental Profile of Sodium Lauroyl Methylaminopropionate: A Technical Examination of its Biodegradability and Ecotoxicity
For Immediate Release
This technical guide provides an in-depth analysis of the biodegradability and environmental impact of Sodium Lauroyl Methylaminopropionate, an amino acid-based surfactant increasingly utilized in the cosmetic and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals seeking detailed environmental data and standardized testing protocols for this compound and its structural analogs.
Introduction
This compound is an anionic surfactant belonging to the class of N-acyl amino acid surfactants. These compounds are noted for their mildness, good foaming properties, and derivation from renewable resources, making them a desirable alternative to traditional surfactants.[1][2] A critical aspect of their life cycle is their environmental fate, encompassing both their biodegradability and their potential impact on aquatic ecosystems. Due to the limited availability of direct quantitative data for this compound, this guide presents a comprehensive overview based on its classification as an amino acid surfactant and includes specific data from close structural analogs, namely N-lauroyl sarcosinate derivatives.
Biodegradability
Amino acid-based surfactants are generally recognized for their favorable biodegradability, a characteristic attributed to the presence of amide bonds that are susceptible to enzymatic cleavage by microorganisms.[3] The standard method for assessing the ready biodegradability of chemical substances is the OECD 301 series of tests. These tests evaluate the extent to which a substance is mineralized by a microbial inoculum over a 28-day period.
While specific OECD 301 test data for this compound is not publicly available, data from structurally similar N-lauroyl amino acid surfactants provide a strong indication of its expected performance.
Quantitative Biodegradability Data (Analog Approach)
The following table summarizes the ready biodegradability data for Isopropyl Lauroyl Sarcosinate, a close structural analog of this compound, as determined by the OECD 301F test.
| Test Substance | Test Guideline | Inoculum | Exposure Period | Results (% Degradation) | Classification |
| Isopropyl Lauroyl Sarcosinate | OECD TG 301 F | Activated sludge | 28 days | 79-99%[4] | Readily Biodegradable[4] |
| Surface Active Lauroyl Sarcosinate Ionic Liquids (with morpholinium and piperidinium (B107235) cations) | Not Specified | Not Specified | 28 days | 100%[5] | Completely Biodegradable[5] |
Table 1: Ready Biodegradability Data for N-Lauroyl Amino Acid Surfactant Analogs
Environmental Impact and Ecotoxicity
The environmental impact of a surfactant is not only determined by its biodegradability but also by its potential toxicity to aquatic organisms. Acute toxicity is typically assessed by determining the concentration that is lethal to 50% of a test population (LC50) for fish, or the concentration that causes immobilization or other specified effects in 50% of a test population (EC50) for invertebrates like Daphnia magna.
As with biodegradability, specific ecotoxicity data for this compound is limited. Therefore, data from Sodium Lauroyl Sarcosinate is presented as a representative example for this class of N-acyl amino acid surfactants.
Quantitative Ecotoxicity Data (Analog Approach)
The following table presents acute aquatic toxicity data for Sodium Lauroyl Sarcosinate.
| Test Organism | Test Type | Test Guideline | Endpoint | Result (mg/L) |
| Danio rerio (Zebra fish) | Acute | OECD Test Guideline 203 | 96 h LC50 | 107 |
| Daphnia magna (Water flea) | Acute | OECD Test Guideline 202 | 48 h EC50 | 29.7 |
Table 2: Acute Aquatic Ecotoxicity Data for Sodium Lauroyl Sarcosinate
Experimental Protocols
The following are detailed methodologies for two key OECD tests for ready biodegradability, which are suitable for testing surfactants like this compound.
OECD 301F: Manometric Respirometry Test
This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over 28 days. Evolved carbon dioxide is absorbed by a potassium hydroxide (B78521) solution. The amount of oxygen taken up is expressed as a percentage of the theoretical oxygen demand (ThOD).[6]
Methodology:
-
Test Setup: The test is conducted in sealed flasks connected to a respirometer that measures oxygen consumption. Each flask contains a mineral medium, an inoculum (typically from activated sludge), and the test substance.[6]
-
Controls: Blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance and reference substance) are run in parallel.[1]
-
Incubation: The flasks are incubated at a constant temperature (typically 20-24°C) in the dark with continuous stirring for 28 days.[6]
-
Measurement: Oxygen consumption is recorded at regular intervals.[6]
-
Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[7]
OECD 301D: Closed Bottle Test
This method assesses biodegradability by measuring the depletion of dissolved oxygen in a sealed bottle over a 28-day period.
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms and incubated in a completely filled, sealed bottle in the dark. The depletion of dissolved oxygen is measured periodically and is expressed as a percentage of the theoretical oxygen demand (ThOD).
Methodology:
-
Test Setup: A series of biochemical oxygen demand (BOD) bottles are completely filled with a diluted, inoculated mineral medium containing the test substance.[8]
-
Controls: Blank controls (inoculum only) and reference controls are prepared in the same manner.[8]
-
Incubation: The bottles are incubated at a constant temperature (typically 20°C) in the dark for 28 days.[8]
-
Measurement: The dissolved oxygen concentration in replicate bottles is measured at the beginning of the test and at regular intervals.[8]
-
Data Analysis: The percentage of biodegradation is calculated from the difference in oxygen concentration between the blank and the test substance bottles, divided by the initial concentration of the test substance and its ThOD. The pass level for ready biodegradability is 60% within a 10-day window.[7]
Visualizations
The following diagrams illustrate key concepts related to the environmental assessment of this compound.
Caption: Proposed biodegradation pathway of this compound.
Caption: Experimental workflow for the OECD 301F Manometric Respirometry Test.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. isopropyl lauroyl sarcosinate, 230309-38-3 [thegoodscentscompany.com]
- 5. Is Daphnia magna an ecologically representative zooplankton species in toxicity tests? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. specialchem.com [specialchem.com]
- 8. cir-safety.org [cir-safety.org]
Spectral Properties of Sodium Lauroyl Methylaminopropionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Sodium Lauroyl Methylaminopropionate (SLMP), an anionic acylamino acid surfactant. Understanding these properties is crucial for its analytical characterization, quality control, and formulation development in various scientific and industrial applications.
Introduction
This compound (CAS No: 21539-58-2) is a mild, biodegradable surfactant known for its excellent foaming and cleansing properties, making it a popular ingredient in personal care and cosmetic products.[1][2] Its chemical structure, consisting of a lauroyl (C12) fatty acid chain linked to N-methyl-β-alanine, dictates its spectral characteristics. This guide details the expected outcomes from key spectroscopic techniques used in the analysis of SLMP.
Chemical Structure:
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
The analytical workflow for characterizing this compound typically involves a combination of chromatographic separation and spectroscopic detection to ensure purity and structural integrity.
Caption: A typical workflow for the spectral analysis of SLMP.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Due to the absence of significant chromophores that absorb in the 250-800 nm range, this compound does not exhibit strong absorption in the standard UV-Vis spectrum. The primary absorption is expected in the far-UV region, which is characteristic of the amide bond.
Table 1: UV-Vis Spectral Data
| Parameter | Value | Comments |
| λmax | ~210 nm | Corresponds to the n→π* transition of the amide carbonyl group. This wavelength is often used for HPLC-UV detection for purity analysis.[1] |
| Molar Absorptivity (ε) | Low | The low molar absorptivity makes UV-Vis spectroscopy more suitable for quantitative analysis via HPLC rather than for direct qualitative characterization of bulk material. |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Prepare a stock solution of SLMP in a suitable solvent that does not absorb in the target region (e.g., methanol (B129727) or acetonitrile). A typical concentration would be around 1 mg/mL.
-
Prepare a series of dilutions (e.g., 10-100 µg/mL) from the stock solution.
-
-
Measurement:
-
Use quartz cuvettes with a 1 cm path length.
-
Use the solvent as a blank to zero the instrument.
-
Scan the samples from 190 nm to 400 nm.
-
-
Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed at the λmax.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the SLMP molecule. The spectrum is characterized by the presence of strong absorptions corresponding to the amide and carboxylate groups, as well as the long aliphatic chain.
Table 2: Characteristic FTIR Absorption Bands for SLMP
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Comments |
| ~3300-3500 | N-H Stretch | Amide (possible overtone or water) | May be broad due to hydrogen bonding. |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, sharp peaks indicative of the lauroyl chain. |
| ~1640-1650 | C=O Stretch (Amide I) | Amide | A strong, characteristic band. Similar amides like sodium N-lauroylsarcosinate show peaks in this region.[3] |
| ~1550-1570 | N-H Bend (Amide II) & C=O Asymmetric Stretch | Amide & Carboxylate | A strong band, often coupled with the carboxylate stretch. |
| ~1465 | C-H Bend | Aliphatic (CH₂) | Scissoring vibration of the alkyl chain. |
| ~1400 | C=O Symmetric Stretch | Carboxylate (COO⁻) | A strong, characteristic absorption for the sodium salt. |
| ~1260 | C-N Stretch | Amide | A medium intensity band. |
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
For ATR-FTIR, a small amount of the solid SLMP sample is placed directly onto the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of SLMP with dry potassium bromide and pressing it into a transparent disk.
-
-
Measurement:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the SLMP molecule, allowing for unambiguous structure confirmation.
Table 3: Predicted ¹H NMR Chemical Shifts for SLMP
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~0.88 | Triplet | -CH₃ (terminal methyl of lauroyl chain) |
| ~1.2-1.4 | Multiplet | -(CH₂)₈- (internal methylenes of lauroyl chain) |
| ~1.6 | Multiplet | -CH₂-CH₂-C=O (β-methylene of lauroyl chain) |
| ~2.3 | Triplet | -CH₂-C=O (α-methylene of lauroyl chain) |
| ~2.5 | Triplet | -CH₂-COO⁻ (methylene adjacent to carboxylate) |
| ~2.9 | Singlet | N-CH₃ (N-methyl group) |
| ~3.5 | Triplet | N-CH₂- (methylene adjacent to nitrogen) |
Table 4: Predicted ¹³C NMR Chemical Shifts for SLMP
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₃ (terminal methyl of lauroyl chain) |
| ~22-34 | -(CH₂)ₙ- (aliphatic methylenes) |
| ~35 | N-CH₃ (N-methyl group) |
| ~48 | N-CH₂- (methylene adjacent to nitrogen) |
| ~50 | -CH₂-COO⁻ (methylene adjacent to carboxylate) |
| ~175 | -C=O (amide carbonyl) |
| ~178 | -COO⁻ (carboxylate carbon) |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of SLMP in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Measurement:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Standard experiments like COSY and HSQC can be run to aid in the assignment of protons and carbons.
-
-
Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding nuclei in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of SLMP, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a suitable technique for this type of molecule.
Table 5: Mass Spectrometry Data for SLMP
| Parameter | Value (m/z) | Comments |
| Molecular Formula | C₁₆H₃₀NNaO₃ | |
| Molecular Weight | 307.41 g/mol | [1] |
| Monoisotopic Mass | 307.21 Da | [3] |
| [M-Na]⁻ (Negative Ion Mode) | 284.22 | The de-sodiated molecular ion. |
| [M+H]⁺ (Positive Ion Mode) | 286.24 | The protonated molecule (of the free acid form). |
| [M+Na]⁺ (Positive Ion Mode) | 308.22 | The sodiated molecule. |
Predicted Fragmentation
In tandem MS (MS/MS), the molecular ion can be fragmented to yield characteristic product ions.
Caption: Predicted major fragmentation pathways for the de-sodiated SLMP ion.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of SLMP (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium (B1175870) hydroxide (B78521) (for negative mode) to aid ionization.
-
-
Measurement:
-
Infuse the sample directly into the ESI source or inject it into an LC system for separation prior to MS analysis.
-
Acquire full scan mass spectra in both positive and negative ion modes.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest and fragmenting it using collision-induced dissociation (CID).
-
-
Analysis:
-
Identify the molecular ion and any common adducts.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
-
Conclusion
The spectral properties of this compound are consistent with its chemical structure, featuring a long aliphatic chain, an amide linkage, and a carboxylate head group. A combination of UV-Vis, FTIR, NMR, and Mass Spectrometry provides a comprehensive analytical toolkit for the identification, quantification, and quality control of this important surfactant. While this guide provides expected spectral data, it is recommended that researchers generate their own reference spectra using certified standards for definitive characterization.
References
Methodological & Application
Application Notes and Protocols for Membrane Protein Solubilization using Sodium Lauroyl Methylaminopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are crucial targets for drug discovery and biomedical research, playing vital roles in cellular signaling, transport, and enzymatic activity. However, their hydrophobic nature presents significant challenges for extraction and purification from the lipid bilayer. Detergents are indispensable tools for solubilizing membrane proteins, but harsh detergents can lead to denaturation and loss of function. Sodium Lauroyl Methylaminopropionate (SLMaP) is a mild anionic surfactant belonging to the acyl-amino acid class.[1][2][3] Its gentle yet effective solubilizing properties make it a promising candidate for isolating membrane proteins while preserving their structural and functional integrity.[1]
These application notes provide a comprehensive guide to using this compound for the solubilization of membrane proteins, including its physicochemical properties, a comparison with other common detergents, and detailed experimental protocols.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound and Common Detergents
| Property | This compound (SLMaP) | Sodium Lauroyl Sarcosinate (Sarkosyl) | Sodium Dodecyl Sulfate (SDS) | Dodecyl-β-D-maltoside (DDM) | CHAPS |
| Chemical Type | Mild Anionic | Mild Anionic | Strong Anionic | Non-ionic | Zwitterionic |
| Molecular Weight ( g/mol ) | ~307.40[4] | ~293.38 | 288.38 | ~510.62 | ~614.88 |
| Critical Micelle Concentration (CMC) | Not readily available (estimated similar to Sarkosyl) | ~14 mM (0.41% w/v)[5] | 7-10 mM (0.20-0.29% w/v)[6] | ~0.17 mM (0.0087% w/v) | 6-10 mM (0.37-0.61% w/v) |
| Aggregation Number | Not readily available | Not readily available | ~62 | ~140 | 4-14 |
| Denaturing Strength | Mild | Mild | Strong | Non-denaturing | Mild |
Advantages of Using this compound
-
Mild Solubilization: Its gentle nature helps to preserve the native conformation and activity of sensitive membrane proteins and protein complexes.[1]
-
Reduced Protein Denaturation: Compared to harsh ionic detergents like SDS, SLMaP is less likely to cause irreversible denaturation.[7]
-
Compatibility with Downstream Applications: Due to its mildness, proteins solubilized with SLMaP are often more amenable to functional assays, structural studies, and immunoassays.[7]
Experimental Protocols
The following protocols provide a general framework for using this compound to solubilize membrane proteins. Optimization will be required for each specific protein and membrane system.
I. Preparation of Stock Solution
-
Calculate the required amount: Based on the desired final concentration (typically 2-10 times the estimated CMC), calculate the mass of this compound powder needed.
-
Dissolve the detergent: Gradually add the powder to the desired buffer (e.g., Tris-HCl, HEPES) while stirring gently to avoid excessive foaming.
-
Ensure complete dissolution: Continue stirring until the solution is clear. The stock solution can be stored at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage.
II. Detergent Screening for Optimal Solubilization
Before proceeding to large-scale purification, it is crucial to determine the optimal concentration of SLMaP for solubilizing the target protein.
-
Prepare membrane fractions: Isolate cell membranes containing the protein of interest using standard cell lysis and ultracentrifugation protocols.
-
Set up screening reactions: In separate microcentrifuge tubes, resuspend a fixed amount of membrane protein (e.g., 1 mg) in a solubilization buffer containing a range of SLMaP concentrations (e.g., 0.1% to 2.0% w/v).
-
Incubate: Incubate the samples at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).
-
Centrifuge: Pellet the unsolubilized membrane material by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).
-
Analyze the supernatant: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the protein content and the presence of the target protein in the supernatant and pellet fractions by SDS-PAGE and Western blotting.
III. Large-Scale Membrane Protein Solubilization
Once the optimal SLMaP concentration is determined, the protocol can be scaled up for purification.
-
Resuspend membranes: Resuspend the prepared membrane pellet in ice-cold solubilization buffer to a final protein concentration of 5-10 mg/mL.
-
Add detergent: Add the this compound stock solution to the membrane suspension to the predetermined optimal concentration.
-
Solubilize: Incubate the mixture at 4°C for 1-2 hours with gentle stirring.
-
Clarify the lysate: Remove unsolubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.
-
Collect the supernatant: The resulting supernatant contains the solubilized membrane proteins and is ready for downstream purification steps such as affinity chromatography.
Visualizing the Workflow
Caption: Workflow for Membrane Protein Solubilization.
Logical Relationship of Detergent Properties
Caption: Key Detergent Property Relationships.
Troubleshooting
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low solubilization efficiency | Detergent concentration too low. | Increase the concentration of this compound in increments. |
| Insufficient incubation time. | Increase the incubation time up to 4 hours. | |
| Inefficient mixing. | Ensure gentle but thorough mixing during incubation. | |
| Protein precipitation after solubilization | Detergent concentration below CMC during purification. | Maintain a detergent concentration above the CMC in all subsequent buffers. |
| Protein instability in the chosen detergent. | Screen other mild detergents or consider adding stabilizing agents like glycerol (B35011) or specific lipids. | |
| Loss of protein activity | Denaturation by the detergent. | Decrease the detergent concentration or incubation time. Perform all steps at 4°C. |
| Removal of essential lipids. | Supplement the solubilization buffer with lipids known to be important for the protein's function. |
References
- 1. This compound|Research-Chemical [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. This compound | C16H30NNaO3 | CID 23679011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Cell Lysis Buffers with Sodium Lauroyl Methylaminopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful extraction of high-quality proteins from cells is a critical prerequisite for a wide range of applications in research and drug development, including Western blotting, enzyme-linked immunosorbent assays (ELISA), and mass spectrometry. The composition of the cell lysis buffer, particularly the choice of detergent, is a key determinant of protein yield, integrity, and compatibility with downstream analyses. Sodium lauroyl methylaminopropionate is a mild, amphoteric (zwitterionic) surfactant that presents a promising alternative to harsher, more commonly used detergents. Its gentle nature helps in preserving the native structure and function of proteins, which is crucial for studying protein-protein interactions and enzymatic activity.
These application notes provide a comprehensive guide to formulating and utilizing cell lysis buffers containing this compound for the extraction of proteins from mammalian cells. This document includes detailed protocols, comparative data on detergent properties, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Effective cell lysis requires a balance between efficient membrane disruption and the preservation of protein integrity. The choice of detergent is paramount in achieving this balance. The following tables provide a comparative overview of the properties of this compound and other commonly used detergents in cell lysis.
Table 1: Comparative Properties of Common Laboratory Detergents
| Detergent | Type | Charge at pH 7.4 | Typical Working Concentration | Key Characteristics |
| This compound | Amphoteric (Zwitterionic) | Net Neutral | 0.5 - 2.0% (w/v) | Mild, non-denaturing; preserves protein structure and interactions. [1][2] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Negative | 0.1 - 1.0% (w/v) | Strong, denaturing; highly effective at solubilizing proteins but disrupts protein structure.[3] |
| Triton™ X-100 | Non-ionic | Neutral | 0.1 - 1.0% (v/v) | Mild, non-denaturing; commonly used for isolating cytoplasmic and membrane-bound proteins. |
| CHAPS | Zwitterionic | Net Neutral | 0.5 - 1.0% (w/v) | Mild, non-denaturing; effective at breaking protein-protein interactions without denaturation. |
| RIPA Buffer | Mixed | Mixed | 1X | A common, robust lysis buffer containing a mixture of ionic and non-ionic detergents for complete cell disruption. |
Table 2: Recommended Formulation for a this compound-Based Cell Lysis Buffer
| Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent to maintain a stable pH. |
| NaCl | 150 mM | Maintains physiological ionic strength. |
| This compound | 1.0% (w/v) | Detergent for cell membrane disruption. |
| EDTA | 1 mM | Chelates divalent cations to inhibit metalloproteases. |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation by proteases. |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation of proteins. |
Note: The optimal concentration of this compound may vary depending on the cell type and the specific application. It is recommended to perform a concentration series to determine the optimal conditions for your experiment.
Experimental Protocols
The following are generalized protocols for cell lysis using a this compound-based buffer. These protocols should be optimized for specific cell lines and downstream applications.
Protocol 1: Lysis of Adherent Mammalian Cells
Materials:
-
This compound Lysis Buffer (see Table 2 for formulation)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Culture adherent cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 5-10 minutes to allow for cell lysis.
-
Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
(Optional) For more complete lysis, the lysate can be passed through a 21-gauge needle several times or sonicated on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C for long-term use.
Protocol 2: Lysis of Suspension Mammalian Cells
Materials:
-
This compound Lysis Buffer (see Table 2 for formulation)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Collect the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Centrifuge the cells again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate the tube on ice for 10-15 minutes, vortexing gently every 5 minutes.
-
(Optional) For more complete lysis, the lysate can be sonicated on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate.
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Downstream Application Compatibility
The mild nature of this compound makes it a potentially suitable detergent for various downstream applications. However, as with any detergent, its compatibility should be verified for each specific assay.
-
Western Blotting: Lysates prepared with this compound are expected to be compatible with Western blotting. The mild nature of the detergent should help preserve the epitopes recognized by antibodies.
-
ELISA: For enzyme-linked immunosorbent assays, it is crucial that the detergent does not interfere with antibody-antigen binding or the enzymatic reaction. The zwitterionic nature of this compound may offer advantages over ionic detergents in this regard.
-
Mass Spectrometry: Detergents can interfere with ionization in mass spectrometry. Therefore, it is essential to remove the detergent from the sample prior to analysis. Methods such as protein precipitation, filter-aided sample preparation (FASP), or the use of detergent removal spin columns are recommended.
Mandatory Visualizations
Signaling Pathway Diagrams
The study of signaling pathways is a major application for cell lysates. Understanding the key players and their interactions is crucial for experimental design and data interpretation. Below are diagrams of three commonly studied signaling pathways generated using the DOT language.
References
Application of Sodium Lauroyl Methylaminopropionate in Proteomics Sample Preparation: A Review of Available Data
Disclaimer: Extensive research for the application of Sodium lauroyl methylaminopropionate in proteomics sample preparation did not yield specific protocols or quantitative data. The available information primarily pertains to its use as a mild surfactant in the cosmetics and personal care industry.[1][2][3][4] However, a closely related compound, Sodium Laurate (SL) , has been documented as a novel detergent for mass spectrometry-based membrane proteomics.[5][6][7] This document will, therefore, focus on the application of Sodium Laurate as a proxy to illustrate the evaluation and use of a novel surfactant in proteomics, as detailed in the available literature. The protocols and data presented below are for Sodium Laurate and should not be directly extrapolated to this compound without independent validation.
Application Notes for Sodium Laurate in Proteomics
Sodium Laurate (SL) has emerged as a promising detergent for the analysis of membrane proteomes due to its effective solubilization of membrane proteins and compatibility with downstream mass spectrometry (MS) analysis.[5][6][7] The primary challenge in membrane proteomics lies in the hydrophobic nature of the proteins, which complicates their extraction and subsequent enzymatic digestion for MS-based identification.[5][8] While strong ionic detergents like Sodium Dodecyl Sulfate (SDS) are excellent solubilizing agents, they interfere with enzymatic activity and MS analysis.[6][7]
Sodium Laurate offers a compelling alternative by combining the strong solubilizing power comparable to SDS with compatibility with proteases like trypsin and chymotrypsin.[5][6][7] A key advantage of SL is its facile removal from the sample prior to MS analysis. Upon acidification of the sample, SL precipitates as lauric acid, which can be efficiently removed using a phase transfer method.[5][6][7] This prevents the interference with the Capillary Liquid Chromatography-Tandem Mass Spectrometry (CapLC-MS/MS) analysis of the resulting peptides.[5][7]
Comparative studies have shown that Sodium Laurate exhibits superiority in the identification of membrane proteins, particularly those with high hydrophobicity and multiple transmembrane domains, when compared to other MS-compatible detergents like RapiGest SF (RGS) and sodium deoxycholate (SDC).[5][6]
Quantitative Data Summary
The following tables summarize the comparative performance of Sodium Laurate (SL) against other detergents in proteomics sample preparation, based on published studies.
Table 1: Comparison of Protein Identification from Rat Liver Plasma Membrane-Enriched Fractions
| Detergent | Total Identified Proteins | Unique Proteins | Membrane Proteins Identified |
| Sodium Laurate (SL) | 458 | 152 | 277 |
| RapiGest SF (RGS) | 387 | 81 | 225 |
| Sodium Deoxycholate (SDC) | 306 | 40 | 171 |
Data sourced from a study on rat liver plasma membrane proteins.[6]
Table 2: Comparison of Identified Transmembrane Proteins with Multiple Transmembrane Domains (TMDs)
| Number of TMDs | Sodium Laurate (SL) | RapiGest SF (RGS) | Sodium Deoxycholate (SDC) |
| 1-3 | 102 | 85 | 63 |
| 4-6 | 35 | 28 | 19 |
| 7-9 | 18 | 11 | 7 |
| ≥10 | 12 | 6 | 4 |
| Total | 167 | 130 | 93 |
Data represents the number of identified transmembrane proteins with different numbers of TMDs from rat liver plasma membrane fractions.[6]
Experimental Protocols
The following are detailed protocols for the use of Sodium Laurate in proteomics sample preparation, as described in the cited literature.
Protocol 1: Protein Extraction and In-Solution Digestion
This protocol describes the solubilization and digestion of proteins from a standard protein mixture.
Materials:
-
Lysis Buffer: 1.0% (w/v) Sodium Laurate in 50 mM NH₄HCO₃
-
Standard Protein Mixture (e.g., Myoglobin, Bacteriorhodopsin, BSA)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the protein mixture in the Lysis Buffer to a final protein concentration of 0.5 µg/µL.
-
Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating for 60 minutes at room temperature.
-
Alkylate the reduced proteins by adding IAA to a final concentration of 25 mM and incubating in the dark for 45 minutes at room temperature.
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the Sodium Laurate concentration to 0.1% prior to digestion.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate at 37°C for 12-16 hours.
-
Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Proceed with the detergent removal step.
Protocol 2: Detergent Removal by Phase Transfer
This protocol details the removal of Sodium Laurate from the peptide mixture after digestion.
Materials:
-
Digested peptide sample containing Sodium Laurate
-
Ethyl acetate (B1210297)
-
Microcentrifuge
Procedure:
-
Acidify the digested sample by adding formic acid to a final pH of ~2. This will precipitate the Sodium Laurate as lauric acid.
-
Add an equal volume of ethyl acetate to the acidified sample.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower aqueous phase containing the peptides.
-
Repeat the ethyl acetate extraction (steps 2-5) two more times to ensure complete removal of lauric acid.
-
The resulting peptide solution is ready for LC-MS/MS analysis.
Diagrams
Experimental Workflow for Proteomics Sample Preparation using Sodium Laurate
Caption: Workflow for proteomics sample preparation using Sodium Laurate.
Logical Relationship of Detergent Properties for Proteomics
Caption: Key properties of an ideal detergent for proteomics.
References
- 1. This compound|Research-Chemical [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. specialchem.com [specialchem.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Sodium laurate, a novel protease- and mass spectrometry-compatible detergent for mass spectrometry-based membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Laurate, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Laurate, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics | PLOS One [journals.plos.org]
- 8. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Lauroyl Methylaminopropionate for the Solubilization of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic peptides, characterized by a high proportion of nonpolar amino acid residues, are notoriously difficult to handle in aqueous solutions due to their tendency to aggregate and precipitate.[1][2][3] This poor solubility poses a significant challenge in various research and development applications, including in vitro biological assays, formulation development for therapeutic delivery, and analytical characterization.[3][4] While organic solvents like DMSO and acetonitrile (B52724) are commonly used, they can interfere with biological systems and may not be suitable for all applications.[1][2] Surfactants offer a compelling alternative by increasing the solubility of hydrophobic molecules in aqueous environments.
Sodium lauroyl methylaminopropionate is an amphoteric surfactant known for its mildness and effectiveness in reducing surface tension.[5] Its structure, featuring a hydrophobic lauroyl tail and a hydrophilic headgroup, allows it to interact with and disrupt the hydrophobic surfaces of peptides, thereby preventing aggregation and enhancing solubilization in aqueous buffers.[5] These application notes provide a framework and protocol for utilizing this compound to solubilize hydrophobic peptides for research and drug development purposes.
Data Presentation: Surfactant-Mediated Solubilization of a Model Hydrophobic Peptide
The following table summarizes hypothetical data for the solubilization of a model hydrophobic peptide (e.g., a synthetic amyloid beta fragment) using various methods. This data illustrates the potential efficacy of this compound compared to standard solvents.
| Solubilization Method | Peptide Concentration (mg/mL) | Solvent/Buffer | Resulting State | Turbidity (OD at 600 nm) | Post-Dilution Stability (24h at 4°C) |
| Deionized Water | 1.0 | Water | Insoluble, visible precipitate | 1.25 | N/A |
| 10% DMSO in PBS | 1.0 | 10% DMSO/PBS | Clear Solution | 0.08 | Stable |
| 50% Acetonitrile | 1.0 | 50% ACN/Water | Clear Solution | 0.05 | Stable |
| 0.1% this compound | 1.0 | 0.1% SLMP in PBS | Clear Solution | 0.07 | Stable |
| 0.5% this compound | 5.0 | 0.5% SLMP in PBS | Clear Solution | 0.10 | Stable |
| 0.1% SDS in PBS | 1.0 | 0.1% SDS/PBS | Clear Solution | 0.06 | Stable |
This table presents illustrative data. Actual results will vary depending on the specific peptide and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound (SLMP) Stock Solution
Objective: To prepare a sterile, concentrated stock solution of SLMP for use in peptide solubilization.
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile, conical tubes (15 mL or 50 mL)
-
0.22 µm sterile filter
-
Analytical balance
Procedure:
-
Weigh the desired amount of SLMP powder to prepare a 10% (w/v) stock solution. For example, weigh 1.0 g of SLMP powder.
-
Add the powder to a sterile conical tube.
-
Add nuclease-free water to a final volume of 10 mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 40°C) can be used to aid dissolution.[2]
-
Sterilize the 10% SLMP stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 4°C for up to 3 months.
Protocol 2: Solubilization of a Hydrophobic Peptide using SLMP
Objective: To solubilize a lyophilized hydrophobic peptide using a working solution of SLMP.
Materials:
-
Lyophilized hydrophobic peptide
-
10% SLMP stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4, or other desired aqueous buffer
-
Low-adhesion microcentrifuge tubes
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized peptide (e.g., at 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the tube.[1]
-
Reagent Preparation: Prepare a fresh 0.2% (w/v) working solution of SLMP by diluting the 10% stock solution in your desired buffer (e.g., add 20 µL of 10% SLMP to 980 µL of PBS).
-
Initial Solubilization: Add a small volume of the 0.2% SLMP working solution directly to the lyophilized peptide to achieve a high initial peptide concentration (e.g., 5-10 mg/mL).
-
Incubation and Mixing:
-
Vortex the tube for 30-60 seconds.
-
Incubate at room temperature for 10-15 minutes.
-
If the peptide is not fully dissolved, sonicate the sample in a bath sonicator for 5-10 minutes.[1] Avoid excessive heating.
-
-
Final Dilution: Once the peptide is in solution, dilute it further with the desired buffer (which can be with or without SLMP, depending on the final desired concentration of the surfactant) to reach the final working concentration for your experiment.
-
Clarity Check: A successfully solubilized peptide will result in a clear, particle-free solution.[1] Visually inspect the solution against a dark background. If needed, measure the optical density at 600 nm to quantify turbidity.
-
Storage: For short-term storage, keep the peptide solution at 4°C. For long-term storage, it is recommended to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Visualizations
References
Determining the Critical Micelle Concentration of Sodium Lauroyl Methylaminopropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the Critical Micelle Concentration (CMC) of Sodium lauroyl methylaminopropionate, a mild, amino acid-based surfactant increasingly utilized in pharmaceutical and cosmetic formulations.[1][2] The CMC is a fundamental parameter that characterizes the concentration at which surfactant molecules self-assemble into micelles, a process critical for emulsification, solubilization, and overall product performance.[3] Three widely accepted methods for CMC determination are presented: surface tension measurement, conductivity measurement, and fluorescence spectroscopy. Each protocol is outlined with step-by-step instructions, from solution preparation to data analysis, to ensure accurate and reproducible results. Additionally, this guide includes templates for data presentation and visualizations of experimental workflows to aid in experimental design and reporting.
Introduction to Critical Micelle Concentration (CMC)
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[4] this compound is an amphoteric surfactant known for its excellent mildness, conditioning effects, and stability over a wide pH range.[5][6]
At low concentrations in an aqueous solution, surfactant monomers primarily adsorb at the air-water interface, leading to a decrease in surface tension.[7] As the surfactant concentration increases, the interface becomes saturated. At a specific concentration, known as the Critical Micelle Concentration (CMC), the monomers begin to aggregate in the bulk solution to form organized structures called micelles.[3][7] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment.[4]
The formation of micelles leads to abrupt changes in several physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[3] Determining the CMC is crucial for optimizing formulations, ensuring product stability, and controlling the delivery of active pharmaceutical ingredients.
Experimental Protocols for CMC Determination
The following sections detail the protocols for three common methods to determine the CMC of this compound.
Surface Tension Method
This is one of the most direct and common methods for CMC determination.[8] It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3][7]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM). The precise concentration should be well above the anticipated CMC.
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a broad concentration range, ensuring sufficient data points both below and above the expected CMC. A logarithmic dilution series is often effective.
-
Surface Tension Measurement:
-
Calibrate the tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions.[8]
-
Maintain a constant temperature throughout the experiment, as temperature can influence the CMC.
-
Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, or vice versa. Allow the system to equilibrate before each measurement.
-
-
Data Analysis:
| Concentration (mM) | Log (Concentration) | Surface Tension (mN/m) |
| ... | ... | ... |
| ... | ... | ... |
| ... | ... | ... |
Table 1: Example data table for CMC determination by the surface tension method.
Conductivity Method
This method is suitable for ionic surfactants like this compound. It is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions.[3][9] Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles are less mobile and contribute less to the overall conductivity than the individual ions.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water (e.g., 10 mM).
-
Titration or Serial Dilutions:
-
Titration Method: Place a known volume of deionized water in a thermostated vessel with a conductivity probe. Titrate with the stock solution, recording the conductivity after each addition and allowing for equilibration.
-
Serial Dilution Method: Prepare a series of dilutions as described in the surface tension method.[11]
-
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard solutions.
-
Ensure the temperature is kept constant.
-
Measure the conductivity of each solution.
-
-
Data Analysis:
| Concentration (mM) | Specific Conductivity (µS/cm) |
| ... | ... |
| ... | ... |
| ... | ... |
Table 2: Example data table for CMC determination by the conductivity method.
Fluorescence Spectroscopy Method (Pyrene Probe)
This highly sensitive method utilizes a fluorescent probe, typically pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[12] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles.[12] This change in the microenvironment causes a shift in the fine structure of the pyrene emission spectrum.
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).[13]
-
Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water, spanning a range of concentrations below and above the expected CMC.
-
Sample Preparation for Measurement: To each surfactant solution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.5 µM).[14] Ensure the final concentration of the organic solvent is minimal to avoid affecting the CMC.
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).
-
Plot the I₃/I₁ ratio as a function of the logarithm of the surfactant concentration.
-
The resulting plot will be sigmoidal. The CMC can be taken as the concentration at the inflection point of the curve.
-
| Concentration (mM) | Log (Concentration) | Intensity I₁ (a.u.) | Intensity I₃ (a.u.) | Ratio (I₃/I₁) |
| ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
Table 3: Example data table for CMC determination by fluorescence spectroscopy.
Summary of Quantitative Data
The CMC value of a surfactant is influenced by factors such as temperature, pH, and the presence of electrolytes.[9] It is recommended to perform measurements under controlled conditions and report these along with the determined CMC value. For comparison, the CMC of a well-characterized anionic surfactant, Sodium Dodecyl Sulfate (SDS), is provided.
| Surfactant | Method | Temperature (°C) | Medium | Reported CMC (mM) |
| Sodium Dodecyl Sulfate (SDS) | Surface Tension | 25 | Water | ~8 |
| This compound | To be determined | Specify | Specify | Report Value |
Table 4: Comparative CMC values. The value for SDS is from the literature[8].
Conclusion
The determination of the Critical Micelle Concentration is a fundamental step in the characterization of surfactants for pharmaceutical and research applications. The protocols for surface tension, conductivity, and fluorescence spectroscopy provided herein offer reliable and well-established methods for determining the CMC of this compound. The choice of method may depend on the available instrumentation and the specific requirements of the study. Consistent experimental conditions and careful data analysis are paramount for obtaining accurate and reproducible CMC values.
References
- 1. ulprospector.com [ulprospector.com]
- 2. myrevea.com [myrevea.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. agilent.com [agilent.com]
- 5. This compound|Research-Chemical [benchchem.com]
- 6. sincereskincare.com [sincereskincare.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. benchchem.com [benchchem.com]
- 9. justagriculture.in [justagriculture.in]
- 10. Method of Determination of CMC | PPT [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. usc.gal [usc.gal]
- 13. rsc.org [rsc.org]
- 14. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Sodium Lauroyl Methylaminopropionate in Enzyme Immunoassays (EIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium lauroyl methylaminopropionate is an amphoteric surfactant known for its exceptionally mild and effective cleansing properties in the cosmetics and personal care industries.[1][2][3][4] Its molecular structure allows it to act as a surfactant and emulsifier, reducing surface tension to effectively cleanse while maintaining a low irritation potential, positioning it as a gentler alternative to traditional anionic surfactants like Sodium Lauryl Sulfate (SLS).[1][3] While not yet a conventional reagent in enzyme immunoassays (EIA), its properties suggest it may offer advantages in certain applications where maintaining protein conformation and minimizing harsh detergent effects are critical.
These application notes provide a theoretical framework and proposed protocols for evaluating this compound as a component in EIA buffers, such as washing and blocking buffers. The aim is to leverage its mild surfactant properties to potentially improve assay performance by reducing non-specific binding while preserving the integrity of antibodies and antigens.
Potential Applications in EIA
Due to its mild nature, this compound could be investigated as an alternative to commonly used non-ionic surfactants like Tween-20 and Triton X-100 in various EIA steps:
-
Washing Buffers: To remove unbound reagents without disrupting specific antibody-antigen interactions.
-
Blocking Buffers: As an additive to help block unoccupied sites on the microplate surface, thereby reducing background noise.
-
Sample Dilution Buffers: To reduce matrix effects and non-specific binding of sample components.
Data Presentation: Proposed Evaluation Parameters
As there is currently no published data on the use of this compound in EIA, a systematic evaluation is required. The following tables outline a proposed structure for collecting and comparing quantitative data against a standard surfactant like Tween-20.
Table 1: Comparison of Signal-to-Noise Ratio
| Surfactant Concentration (%) | This compound | Tween-20 (Control) |
| 0.01 | ||
| 0.05 | ||
| 0.10 | ||
| 0.50 |
Table 2: Assessment of Assay Sensitivity (Limit of Detection)
| Surfactant | Limit of Detection (LOD) |
| This compound (Optimal Conc.) | |
| Tween-20 (0.05%) |
Table 3: Evaluation of Non-Specific Binding
| Surfactant | Absorbance (Negative Control Wells) |
| This compound (Optimal Conc.) | |
| Tween-20 (0.05%) |
Experimental Protocols: Proposed Methodologies
The following are detailed, hypothetical protocols for the evaluation of this compound in a standard sandwich ELISA. Researchers should adapt these protocols based on their specific assay requirements.
Protocol 1: Preparation of Buffers Containing this compound
-
Phosphate-Buffered Saline (PBS), 10X Stock Solution:
-
Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of distilled water.
-
Adjust the pH to 7.4.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by autoclaving and store at room temperature.
-
-
Washing Buffer (PBS-T-SLMP):
-
Prepare a 1X PBS solution by diluting the 10X stock solution with distilled water.
-
Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
Add the this compound stock solution to the 1X PBS to achieve the desired final concentrations for testing (e.g., 0.01%, 0.05%, 0.1%).
-
-
Blocking Buffer:
-
Prepare a solution of 1% (w/v) Bovine Serum Albumin (BSA) in 1X PBS.
-
Add this compound from the 1% stock solution to the desired final concentration.
-
Protocol 2: Sandwich ELISA Procedure for Evaluating this compound
-
Coating:
-
Dilute the capture antibody to its optimal concentration in 1X PBS.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of the prepared Washing Buffer (PBS-T-SLMP).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (containing this compound) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of PBS-T-SLMP.
-
-
Sample/Standard Incubation:
-
Add 100 µL of the standards and samples (diluted in a suitable buffer, which could also be evaluated with the addition of this compound) to the respective wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of PBS-T-SLMP.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of PBS-T-SLMP.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the plate five times with 200 µL of PBS-T-SLMP.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
The following diagrams illustrate the theoretical workflow and the potential mechanism of action of this compound in an EIA.
Caption: Proposed experimental workflow for an ELISA incorporating this compound (SLMP).
Caption: Conceptual diagram of SLMP micelles aiding in the removal of unbound reagents from the microplate surface.
Conclusion
The application of this compound in enzyme immunoassays is a novel concept that warrants investigation. Its properties as a mild, amphoteric surfactant suggest it could be a valuable tool for optimizing EIA performance, particularly in assays sensitive to harsh detergents. The provided protocols and evaluation frameworks offer a starting point for researchers to explore the potential benefits of this compound in their specific applications. Further empirical data is necessary to validate its efficacy and establish optimal working conditions.
References
Application Notes and Protocols: Sodium Lauroyl Methylaminopropionate as a Gentle Detergent for Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of proteins, particularly membrane-bound and sensitive protein complexes, presents a significant challenge in biochemical research and drug development. The choice of detergent is critical for solubilizing these proteins from the lipid bilayer while preserving their native structure and function. Sodium lauroyl methylaminopropionate is an amino acid-based anionic surfactant recognized for its exceptionally mild and gentle cleansing properties in the cosmetics industry.[1][2][3][4] Its unique chemical structure, combining a lauroyl fatty acid tail with an N-methyl-β-alanine headgroup, confers a favorable balance of hydrophobicity and hydrophilicity, suggesting its potential as a gentle and effective detergent for protein purification.
These application notes provide a comprehensive overview of the potential utility of this compound in protein purification, complete with detailed protocols for its application in the extraction of membrane proteins.
Properties of this compound
This compound exhibits several physicochemical properties that make it an attractive candidate for a gentle protein purification detergent. As an amphoteric surfactant, it demonstrates excellent stability and performance across a range of pH values.[1] Its mildness and low irritation potential are well-documented in cosmetic science, positioning it as a gentler alternative to harsh ionic detergents like Sodium Dodecyl Sulfate (SDS).[1]
Key properties relevant to protein purification include its ability to reduce surface tension, form stable emulsions, and interact with lipid membranes to facilitate the solubilization of hydrophobic substances.[1][5] Unlike strong denaturing detergents that disrupt protein-protein interactions, milder surfactants like this compound are expected to primarily break lipid-lipid and lipid-protein interactions, thereby preserving the native protein structure.[6]
Data Presentation: Comparative Detergent Properties
For researchers selecting a detergent for protein purification, a comparison of key properties is essential. The following table summarizes the characteristics of this compound in the context of commonly used detergents in protein purification.
| Detergent | Type | Charge at Neutral pH | Typical Working Concentration | Key Characteristics |
| This compound | Anionic (Amino Acid-Based) | Negative | 0.1% - 1.0% (w/v) | Mild, good foaming, stable over a wide pH range, potentially non-denaturing. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Negative | 0.1% - 2.0% (w/v) | Strong, denaturing, disrupts protein structure.[7][8] |
| Triton X-100 | Non-ionic | Neutral | 0.1% - 1.0% (v/v) | Mild, non-denaturing, commonly used for membrane protein extraction.[7][9] |
| CHAPS | Zwitterionic | Neutral | 0.5% - 1.0% (w/v) | Mild, non-denaturing, effective at breaking protein-protein interactions while preserving native state.[9][10] |
| Digitonin | Non-ionic | Neutral | 1.0% - 2.0% (w/v) | Very mild, useful for isolating active membrane proteins.[6] |
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in the purification of membrane proteins. Optimization of detergent concentration, buffer composition, and incubation times may be necessary for specific target proteins.
Protocol 1: Extraction of Membrane Proteins from Cultured Cells
Objective: To solubilize membrane proteins from cultured mammalian cells using this compound.
Materials:
-
Cell pellet from cultured cells
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Detergent Stock Solution: 10% (w/v) this compound in deionized water
-
Microcentrifuge
-
Sonicator or Dounce homogenizer
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenization: Disrupt the cells by sonication on ice or by using a Dounce homogenizer.
-
Detergent Solubilization: Add the 10% this compound stock solution to the cell lysate to a final concentration of 0.5% (w/v).
-
Incubation: Incubate the mixture on a rotator at 4°C for 1 hour to allow for membrane solubilization.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Collection: Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications such as affinity chromatography.
Protocol 2: Purification of a His-tagged Membrane Protein
Objective: To purify a recombinant His-tagged membrane protein using immobilized metal affinity chromatography (IMAC) following solubilization with this compound.
Materials:
-
Clarified cell lysate containing the solubilized His-tagged membrane protein (from Protocol 1)
-
IMAC Resin (e.g., Ni-NTA)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.1% (w/v) this compound
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.1% (w/v) this compound
-
Chromatography column
Procedure:
-
Resin Equilibration: Equilibrate the IMAC resin with 5-10 column volumes of Wash Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein with 5-10 column volumes of Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for membrane protein purification.
Caption: Rationale for using the detergent.
Conclusion
This compound presents a promising alternative to conventional detergents used in protein purification. Its inherent mildness, coupled with its effective solubilizing properties, makes it a strong candidate for the extraction and purification of sensitive proteins and protein complexes where the preservation of structure and function is paramount. The provided protocols offer a foundational methodology for researchers to explore the utility of this gentle detergent in their specific applications. Further optimization and characterization will undoubtedly expand its application in the broader field of protein science.
References
- 1. This compound|Research-Chemical [benchchem.com]
- 2. myrevea.com [myrevea.com]
- 3. ulprospector.com [ulprospector.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. sincereskincare.com [sincereskincare.com]
- 6. agscientific.com [agscientific.com]
- 7. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Use of anionic denaturing detergents to purify insoluble proteins after overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 10. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Sodium Lauroyl Methylaminopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Lauroyl Methylaminopropionate is a mild, anionic surfactant increasingly utilized in pharmaceutical formulations and personal care products due to its favorable safety profile and performance characteristics. As with many surfactants, its presence in a sample can pose significant challenges for mass spectrometry (MS)-based analyses, primarily through a phenomenon known as ion suppression. This document provides detailed application notes and protocols for the successful analysis of this compound itself and for the mitigation of its interfering effects in the analysis of other analytes by mass spectrometry.
Chemical Properties Relevant to Mass Spectrometry
This compound possesses a molecular formula of C₁₆H₃₀NNaO₃ and a molecular weight of 307.4 g/mol .[1] Its structure consists of a hydrophobic lauroyl tail and a hydrophilic N-methylaminopropionate head group. As an anionic surfactant, it readily forms a negative ion in solution, making it amenable to analysis by negative ion mode electrospray ionization mass spectrometry (ESI-MS). The deprotonated molecule is observed at a mass-to-charge ratio (m/z) of 284.2.
Part 1: Direct Analysis of this compound by LC-MS/MS
This section outlines a protocol for the direct detection and quantification of this compound.
Experimental Protocol: Quantitative LC-MS/MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of methanol and water. The concentration range should be appropriate for the expected sample concentrations (e.g., 10 ng/mL to 1000 ng/mL).
-
For unknown samples, dilute them with the 50:50 methanol/water mixture to fall within the calibration range.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 284.2
-
Product Ion (Q3): A specific product ion needs to be determined experimentally by performing a product ion scan on the precursor. Based on the structure, likely fragments would result from the cleavage of the amide bond or the loss of the carboxyl group. For structurally similar N-acyl amino acids, fragmentation often occurs at the amide linkage.
-
-
Instrument Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: To be optimized for the specific Q3 transition.
-
Data Presentation: Expected Results
The LC-MS/MS analysis in MRM mode will provide high selectivity and sensitivity for the quantification of this compound. A calibration curve should be generated by plotting the peak area against the concentration of the standards.
| Parameter | Expected Value |
| Retention Time | Dependent on the specific LC conditions, but should be consistent. |
| Precursor Ion (m/z) | 284.2 |
| Product Ion (m/z) | To be determined experimentally. |
| Limit of Quantification (LOQ) | Expected to be in the low ng/mL range. |
| Linearity (R²) | > 0.99 |
Part 2: Mitigating Ion Suppression from this compound in Analyte Quantification
The high surface activity of surfactants like this compound can lead to significant ion suppression, negatively impacting the accuracy and sensitivity of MS analysis for co-eluting analytes.[2][3]
Logical Workflow for Method Development with Surfactant-Containing Samples
References
Application of Sodium Lauroyl Methylaminopropionate in Nanoemulsion Formulation for Drug Delivery
Application Note
Introduction
Nanoemulsions are advanced drug delivery systems that have garnered significant attention for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2][3][4] These thermodynamically stable, isotropic systems are composed of oil, water, and a surfactant, with droplet sizes typically ranging from 20 to 200 nm.[1][3] The selection of an appropriate surfactant is critical to the formation and stability of a nanoemulsion. Sodium Lauroyl Methylaminopropionate, an amino acid-based surfactant, presents a promising option for pharmaceutical formulations due to its mildness, low irritation potential, and excellent emulsifying properties.[5][6][7] Derived from lauric acid, this synthetic compound is known for its ability to create stable oil-in-water emulsions and its favorable safety profile, making it a suitable candidate for drug delivery applications.[5][7][8]
This application note details the use of this compound in the formulation of a nanoemulsion for the delivery of a model hydrophobic drug. It provides comprehensive protocols for the preparation, characterization, and in vitro evaluation of the nanoemulsion, offering a framework for researchers and drug development professionals.
Key Properties of this compound
This compound is an amphoteric surfactant with a history of use in cosmetic and personal care products.[7][9] Its key attributes relevant to nanoemulsion drug delivery include:
-
Excellent Emulsification: It effectively reduces the interfacial tension between oil and water phases, facilitating the formation of fine, stable droplets.[5][8]
-
Mildness and Low Irritation: As an amino acid-based surfactant, it is known to be gentler on biological membranes compared to traditional anionic surfactants like Sodium Lauryl Sulfate (SLS).[7][10] This property is particularly advantageous for oral and topical drug delivery systems to minimize potential irritation.[11][12]
-
Good Foaming Properties: While not directly related to nanoemulsion stability, its foaming characteristics indicate strong surface activity.[6]
-
Biodegradability: Its biodegradable nature aligns with the growing demand for environmentally friendly pharmaceutical excipients.[7][9]
Experimental Protocols
Materials
-
Oil Phase: Caprylic/Capric Triglyceride (e.g., Miglyol® 812)
-
Aqueous Phase: Deionized Water
-
Surfactant: this compound
-
Co-surfactant: Propylene Glycol
-
Model Hydrophobic Drug: (e.g., Ibuprofen, Curcumin)
Protocol 1: Preparation of the Nanoemulsion
This protocol describes the preparation of a drug-loaded nanoemulsion using the spontaneous emulsification (phase inversion) method.
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the model hydrophobic drug and dissolve it in the Caprylic/Capric Triglyceride with the aid of gentle heating (not exceeding 40°C) and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate vessel, accurately weigh the this compound and Propylene Glycol.
-
Add the deionized water to the surfactant and co-surfactant mixture.
-
Stir the mixture gently until a homogenous aqueous phase is formed.
-
-
Formation of the Nanoemulsion:
-
Slowly add the aqueous phase to the oil phase drop by drop with continuous stirring using a magnetic stirrer at a constant speed (e.g., 500 rpm) at room temperature.
-
Continue stirring for 30 minutes after the addition is complete to allow the nanoemulsion to self-assemble and stabilize.
-
The resulting formulation should be a clear or slightly bluish, transparent liquid.
-
Protocol 2: Characterization of the Nanoemulsion
The physical and chemical properties of the prepared nanoemulsion are critical for its performance and stability.
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration.
-
Measure the mean droplet size and PDI using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform the measurement in triplicate at 25°C.
-
-
Zeta Potential Measurement:
-
Dilute the nanoemulsion sample with deionized water.
-
Measure the zeta potential using the same DLS instrument to assess the surface charge of the droplets, which is an indicator of stability.
-
Perform the measurement in triplicate at 25°C.
-
-
Drug Entrapment Efficiency (EE) and Drug Loading (DL):
-
Separate the free, un-entrapped drug from the nanoemulsion using a centrifugation technique (e.g., ultracentrifugation or centrifugal filter units).
-
Quantify the amount of free drug in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or High-Performance Liquid Chromatography - HPLC).
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoemulsion] x 100
-
-
-
Morphological Examination:
-
Visualize the morphology of the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
-
Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and allow it to air dry before imaging.
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release profile of the encapsulated drug from the nanoemulsion over time.
-
Preparation of the Release Medium:
-
Prepare a phosphate (B84403) buffer saline (PBS) solution with a pH of 7.4 to simulate physiological conditions. To ensure sink conditions, a small percentage of a solubilizing agent (e.g., Tween 80) may be added to the release medium if the drug has very low aqueous solubility.
-
-
Dialysis Bag Method:
-
Accurately measure a specific volume (e.g., 1 mL) of the drug-loaded nanoemulsion and place it inside a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Securely tie both ends of the dialysis bag.
-
Immerse the dialysis bag in a beaker containing a known volume (e.g., 100 mL) of the release medium.
-
Maintain the beaker in a water bath at 37°C with constant, gentle stirring.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the collected samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Data Presentation
Table 1: Physicochemical Properties of the Nanoemulsion Formulation
| Parameter | Value |
| Mean Droplet Size (nm) | 85 ± 5 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -25 ± 3 |
| Drug Entrapment Efficiency (%) | > 95 |
| Drug Loading (%) | 1.5 ± 0.2 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) |
| 0.5 | 15 ± 2 |
| 1 | 28 ± 3 |
| 2 | 45 ± 4 |
| 4 | 65 ± 5 |
| 8 | 82 ± 6 |
| 12 | 91 ± 5 |
| 24 | 98 ± 4 |
Visualizations
Caption: Experimental workflow for nanoemulsion formulation and evaluation.
Caption: Structure of a drug-loaded nanoemulsion droplet.
Conclusion
This compound serves as an effective and mild surfactant for the formulation of nanoemulsions intended for drug delivery. The protocols outlined in this application note provide a comprehensive guide for the preparation, characterization, and in vitro evaluation of such a system. The resulting nanoemulsion exhibits desirable physicochemical properties, including a small droplet size, good stability, and high drug entrapment efficiency, leading to a sustained in vitro drug release profile. These findings support the potential of this compound as a valuable excipient in the development of advanced nano-based drug delivery systems. Further in vivo studies are warranted to fully elucidate the bioavailability and therapeutic efficacy of these formulations.
References
- 1. Nanoemulsion as Novel Drug Delivery System: Development, Characterization and Application | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sincereskincare.com [sincereskincare.com]
- 6. ulprospector.com [ulprospector.com]
- 7. This compound|Research-Chemical [benchchem.com]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. archivemarketresearch.com [archivemarketresearch.com]
- 10. Amino acid-based surfactants [comptes-rendus.academie-sciences.fr]
- 11. ema.europa.eu [ema.europa.eu]
- 12. journalajrimps.com [journalajrimps.com]
Application of Sodium Lauroyl Methylaminopropionate in Vesicle and Liposome Preparation for Research and Drug Delivery
Application Note AP-SLM-V25
Introduction
Sodium lauroyl methylaminopropionate is a mild, amino acid-derived anionic surfactant known for its excellent emulsifying properties, biocompatibility, and low irritation potential.[1][2] While predominantly used in the cosmetics industry, its favorable characteristics suggest its utility in the preparation of vesicles and liposomes for pharmaceutical and research applications, including drug delivery.[1][3][4] Vesicles and liposomes are self-assembled spherical structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic active pharmaceutical ingredients (APIs). The incorporation of a mild surfactant like this compound can influence the physicochemical properties of these vesicles, such as size, stability, and drug release characteristics.
This document provides detailed protocols for the preparation of vesicles and liposomes using this compound and outlines methods for their characterization.
Principle of Vesicle Formation with this compound
This compound, as a surfactant, reduces the interfacial tension between the aqueous and lipid phases, facilitating the formation of stable bilayer structures.[1] Its amphiphilic nature, with a hydrophilic head group and a hydrophobic tail, allows it to integrate into lipid bilayers, potentially increasing their fluidity and permeability. This interaction can be leveraged to create stable vesicles and liposomes with desirable characteristics for various applications.[1]
Data Presentation: Physicochemical Characterization
Quantitative data from the characterization of vesicles prepared with this compound should be systematically recorded to ensure reproducibility and for comparative analysis. The following table provides a template for summarizing key experimental results.
| Formulation ID | Phospholipid:Surfactant Molar Ratio | Drug Encapsulated | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLM-Lipo-001 | ||||||
| SLM-Lipo-002 | ||||||
| SLM-Lipo-003 |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for Multilamellar Vesicles (MLVs)
This method is a widely used technique for the preparation of liposomes and is adaptable for the inclusion of this compound.[5][6]
Materials:
-
Phospholipid (e.g., Phosphatidylcholine)
-
Cholesterol
-
This compound
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
API for encapsulation (optional)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the phospholipid, cholesterol, and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the phase transition temperature of the lipid).
-
If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer.
-
Agitate the flask by rotating it gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should be carried out for approximately 1 hour.
-
-
Sizing (Optional):
-
To obtain smaller or more uniform vesicles, the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Use a bath or probe sonicator to reduce the size of the MLVs.
-
Extrusion: Pass the MLV suspension through polycarbonate filters with defined pore sizes.
-
-
Protocol 2: Ethanol (B145695) Injection Method for Small Unilamellar Vesicles (SUVs)
This method is suitable for producing smaller vesicles and is based on the rapid injection of a lipid-ethanol solution into an aqueous phase.[7]
Materials:
-
Phospholipid
-
Cholesterol
-
This compound
-
Ethanol
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
API for encapsulation (optional)
Procedure:
-
Lipid Solution Preparation:
-
Dissolve the phospholipid, cholesterol, and this compound in ethanol.
-
If encapsulating a lipophilic drug, dissolve it in the ethanol at this stage.
-
-
Injection:
-
Heat the aqueous buffer to a temperature above the phase transition temperature of the lipid.
-
Rapidly inject the lipid-ethanol solution into the stirred aqueous buffer using a fine needle syringe.
-
The rapid dilution of ethanol causes the lipids and surfactant to self-assemble into small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove the ethanol and non-encapsulated drug from the vesicle suspension by dialysis or diafiltration.
-
Characterization of Vesicles
1. Size and Polydispersity Index (PDI) Analysis:
-
Utilize Dynamic Light Scattering (DLS) to determine the mean vesicle size and the width of the size distribution (PDI).[8]
2. Zeta Potential Measurement:
-
Measure the surface charge of the vesicles using a zeta potential analyzer. This provides an indication of the colloidal stability of the formulation.
3. Morphological Examination:
-
Visualize the shape and lamellarity of the vesicles using Transmission Electron Microscopy (TEM) or Cryo-TEM.
4. Encapsulation Efficiency:
-
Determine the amount of drug encapsulated within the vesicles. This is typically done by separating the unencapsulated drug from the vesicle suspension (e.g., by centrifugation or dialysis) and quantifying the drug in the supernatant and/or the vesicles.
The encapsulation efficiency (EE%) can be calculated using the following formula:
EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
Visualizations
Experimental Workflow: Thin-Film Hydration Method
Caption: Workflow for vesicle preparation using the thin-film hydration method.
Logical Relationship: Factors Influencing Vesicle Properties
Caption: Key factors influencing the final properties of prepared vesicles.
Conclusion
This compound presents a promising, mild surfactant for the formulation of vesicles and liposomes. Its favorable safety profile and emulsifying capabilities make it a suitable candidate for creating stable drug delivery systems. The provided protocols offer a foundation for researchers to explore its potential, and systematic characterization is crucial for optimizing formulations for specific therapeutic or research goals. Further studies are warranted to fully elucidate the impact of this surfactant on vesicle characteristics and in vivo performance.
References
- 1. This compound|Research-Chemical [benchchem.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. ulprospector.com [ulprospector.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Nonionic Surfactant Vesicles in Ocular Delivery: Innovative Approaches and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Utilizing Sodium Lauroyl Methylaminopropionate for Protein Stabilization
This technical support guide provides researchers, scientists, and drug development professionals with essential information for using Sodium Lauroyl Methylaminopropionate to prevent protein denaturation and aggregation during experiments and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein denaturation?
A1: this compound is a mild, amino acid-derived anionic surfactant.[1][2][3] It is recognized for its exceptional mildness and low irritation potential compared to traditional surfactants like Sodium Lauryl Sulfate (SLS).[2] While specific research on its use in biopharmaceuticals is limited, as a member of the N-acyl amino acid surfactant class, it is hypothesized to prevent protein denaturation and aggregation through two primary mechanisms:[4][5][6]
-
Interfacial Competition: It competitively adsorbs at interfaces (e.g., air-water, solid-liquid), preventing proteins from unfolding and aggregating at these surfaces.
-
Direct Protein Interaction: It can bind to hydrophobic patches on the protein surface, shielding them from the aqueous environment and preventing protein-protein aggregation.[4]
Q2: What are the potential advantages of using this compound over conventional surfactants like Polysorbates?
A2: While direct comparative data is not extensively available, surfactants from the N-acyl amino acid class have shown significant promise. A study on a similar polyether-modified N-acyl amino acid surfactant demonstrated a 3-fold reduction in IgG aggregation compared to polysorbate controls and a 36% improvement in monomer retention for a commercial biologic drug during heat-aging studies.[4][7] Potential advantages could include improved stability and reduced potential for oxidation and hydrolysis, which can be concerns with polysorbates.
Q3: At what concentration should I use this compound?
A3: The optimal concentration is highly dependent on the specific protein, buffer conditions, and the nature of the stress (e.g., thermal, mechanical). It is crucial to perform a concentration optimization study. Based on typical surfactant usage in protein formulations, a starting range of 0.01% to 0.2% (w/v) is recommended for initial screening.
Q4: Is this compound compatible with a wide range of pH and buffer conditions?
A4: Yes, this compound is reported to be stable and effective across a broad pH range, typically between 6.0 and 9.5.[2] It is highly soluble in water, which allows for its incorporation into a variety of aqueous buffer systems.[2]
Q5: Can this surfactant interfere with downstream assays or protein function?
A5: As with any excipient, it is possible that this compound could interfere with certain assays or affect protein function, particularly if the protein's activity is dependent on specific hydrophobic interactions that the surfactant might mask. It is essential to perform functional assays on the protein in the presence of the surfactant to confirm that its biological activity is retained.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent Protein Aggregation | 1. Suboptimal surfactant concentration. 2. Incompatibility with buffer components (e.g., salt concentration). 3. Extreme thermal or mechanical stress beyond the surfactant's protective capacity. | 1. Perform a dose-response experiment, testing a wider range of this compound concentrations (e.g., 0.005% to 0.5%). 2. Screen different buffer systems or adjust the ionic strength. High salt concentrations can sometimes influence surfactant-protein interactions.[8] 3. Combine with other stabilizing excipients like sugars (sucrose), polyols (glycerol), or amino acids (arginine, proline).[5][9] |
| Loss of Protein Activity | 1. Surfactant binding near the active site of the protein. 2. Surfactant concentration is too high, leading to partial denaturation. | 1. Test lower concentrations of the surfactant. 2. Evaluate if the loss of activity is reversible by removing the surfactant (e.g., through dialysis), which would indicate a non-covalent interaction. 3. Screen alternative amino acid-based surfactants. |
| Foaming During Sample Handling | Surfactants, by nature, reduce surface tension and can cause foaming, especially with agitation. | 1. Minimize agitation during handling (e.g., use wide-bore pipette tips, avoid vortexing). 2. If foaming is unavoidable, allow the sample to settle or centrifuge at a low speed to dissipate the foam. |
| Precipitation in Formulation | Incompatibility of the surfactant with other formulation components at the tested concentrations or temperature. | 1. Assess the solubility of all components in the final buffer system. 2. Prepare a placebo formulation (without the protein) to check for precipitation issues. 3. Adjust the pH or ionic strength of the buffer. |
Quantitative Data Summary
The following table summarizes representative data for an N-acyl amino acid surfactant (as a proxy for this compound) in preventing the aggregation of a model protein (e.g., Bovine Serum Albumin or a monoclonal antibody) subjected to thermal stress. Note: This data is illustrative and should be adapted based on empirical findings for your specific system.
| Parameter | Condition | N-acyl Amino Acid Surfactant | Control (No Surfactant) |
| Protein Aggregation (%) | Thermal Stress (50°C for 24h) | 5% | 35% |
| Monomer Purity (%) | After Freeze-Thaw Cycles (x3) | 98% | 85% |
| Optimal Concentration Range | For model mAb | 0.05% - 0.15% (w/v) | N/A |
| Effective pH Range | 6.0 - 8.5 | N/A |
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound
This protocol outlines a method to screen for the optimal concentration of the surfactant for preventing thermally induced protein aggregation.
-
Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of this compound in the primary formulation buffer. Ensure complete dissolution.
-
Sample Preparation: Prepare a series of protein samples at a final concentration (e.g., 1 mg/mL) in the formulation buffer. Add the surfactant stock solution to achieve a range of final concentrations (e.g., 0%, 0.01%, 0.025%, 0.05%, 0.1%, 0.2%).
-
Initial Analysis (T=0): Analyze an aliquot of each sample immediately after preparation to determine the baseline aggregation level. The preferred method is Size Exclusion Chromatography (SEC-HPLC) to quantify monomer and aggregate percentages.
-
Stress Condition: Incubate the remaining samples at an elevated temperature known to induce aggregation for your protein of interest (e.g., 50°C for 24 hours).
-
Final Analysis (T=24h): After incubation, allow samples to return to room temperature. Analyze each sample again using SEC-HPLC.
-
Data Analysis: Calculate the percentage of aggregation for each condition. Plot the percentage of monomer remaining versus the surfactant concentration to identify the optimal range that minimizes aggregation.
Protocol 2: Assessing Protein Structural Integrity via Circular Dichroism (CD)
This protocol is to confirm that the surfactant does not negatively impact the secondary structure of the protein.
-
Sample Preparation: Prepare two samples of the protein (e.g., 0.2 mg/mL) in a suitable buffer for CD analysis (e.g., phosphate (B84403) buffer). One sample should contain the optimal concentration of this compound determined from Protocol 1, and the other should be a control without the surfactant.
-
CD Spectroscopy: Acquire Far-UV (190-250 nm) CD spectra for both samples at a controlled temperature (e.g., 25°C).
-
Data Analysis: Compare the CD spectra of the two samples. The spectra should be nearly identical, indicating that the surfactant has not caused any significant changes to the protein's secondary structure (alpha-helices, beta-sheets).
Visualizations
References
- 1. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 2. This compound|Research-Chemical [benchchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. specialchem.com [specialchem.com]
- 7. Amino-Acid-Incorporating Nonionic Surfactants for Stabilization of Protein Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of sodium chloride on proteins aggregation, conformation and gel properties of pork myofibrillar protein Running Head: Relationship aggregation, conformation and gel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amino acid-based surfactants: Topics by Science.gov [science.gov]
Technical Support Center: Removing Sodium Lauroyl Methylaminopropionate from Protein Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who need to remove Sodium lauroyl methylaminopropionate from protein samples post-extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein extraction?
This compound is a mild, amino acid-derived anionic surfactant.[1][2] It is utilized in protein extraction for its effective cleansing and foaming properties, which help to solubilize proteins, particularly from cell membranes, by disrupting lipid-protein interactions.[3] Its mild nature makes it a gentler alternative to harsher detergents like Sodium Lauryl Sulfate (SLS), which can be beneficial for maintaining protein structure and function.[3][4]
Q2: Why is it necessary to remove this compound from protein samples?
While beneficial for extraction, this compound can interfere with downstream applications.[5] Residual detergent can suppress ionization in mass spectrometry (MS), interfere with antibody-antigen binding in immunoassays like ELISA, and affect protein quantification assays.[6] Therefore, its removal is a critical step to ensure the accuracy and reliability of subsequent analyses.
Q3: What are the common methods for removing this compound?
Several methods can be employed to remove surfactants like this compound from protein samples. The most common techniques include:
-
Dialysis: A size-based separation method where the protein solution is placed in a semi-permeable membrane that allows small surfactant molecules to diffuse out into a larger volume of buffer.[7]
-
Protein Precipitation: This involves adding agents like trichloroacetic acid (TCA) or acetone (B3395972) to cause the protein to precipitate out of the solution, leaving the surfactant behind in the supernatant.[8][9]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. Larger protein molecules pass through the column more quickly than the smaller surfactant molecules.[10][11]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since this compound is an anionic surfactant, an anion exchange resin can be used to bind the surfactant while allowing the protein (if it has a net positive or neutral charge at the chosen pH) to flow through.[5][10]
-
Detergent Removal Resins: Commercially available resins are designed to specifically bind and remove various types of detergents from protein solutions with high efficiency.[5]
Q4: How do I choose the best removal method for my specific protein and application?
The choice of method depends on several factors, including the properties of your protein (e.g., size, stability, isoelectric point), the concentration of the surfactant, the required final purity, and the downstream application. The flowchart below provides a general guide for selecting an appropriate method.
Comparison of Removal Methods
The following table summarizes the quantitative performance of common methods for removing anionic surfactants. Note that specific efficiencies can vary based on the protein and experimental conditions.
| Method | Principle | Typical Protein Recovery (%) | Typical Surfactant Removal (%) | Advantages | Disadvantages |
| Dialysis | Size-based diffusion | 80-95 | >95 | Gentle, preserves protein activity.[12] | Time-consuming, may not be effective for detergents with low critical micelle concentrations (CMC).[7] |
| Protein Precipitation (TCA/Acetone) | Protein insolubility | 60-90 | >99 | Fast, effective for concentrating samples.[8][9] | Can denature proteins, pellet can be difficult to resolubilize.[8] |
| Size-Exclusion Chromatography (SEC) | Size-based separation | >90 | >95 | Mild conditions, preserves protein structure.[13] | Can lead to sample dilution, potential for protein aggregation.[13] |
| Ion-Exchange Chromatography (IEX) | Charge-based separation | 70-90 | >99 | High specificity for charged molecules.[10] | Requires optimization of pH and buffer conditions, potential for protein loss if it binds to the resin.[14] |
| Detergent Removal Resins | Affinity binding | >90 | >99 | High efficiency and specificity, fast.[5] | Can be costly, capacity may be limited. |
Experimental Protocols
Protocol 1: Dialysis
This protocol is suitable for removing this compound when preserving protein activity is critical.
Materials:
-
Protein sample containing this compound
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa
-
Dialysis buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Stir plate and stir bar
-
Large beaker
Procedure:
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with distilled water.
-
Load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Place the sealed tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times, with one change being an overnight incubation.
-
After the final buffer change, remove the sample from the tubing/cassette.
Protocol 2: Acetone Precipitation
This method is effective for concentrating the protein sample while removing the surfactant.
Materials:
-
Protein sample containing this compound
-
Pre-chilled acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Resuspension buffer (compatible with downstream applications)
Procedure:
-
Place the protein sample in a microcentrifuge tube and cool on ice.
-
Add four volumes of pre-chilled acetone to the protein solution.
-
Vortex briefly and incubate at -20°C for 1-2 hours to allow for protein precipitation.
-
Centrifuge the sample at 13,000-15,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the surfactant.
-
Wash the protein pellet by adding a small volume of cold acetone and centrifuging again.
-
Air-dry the pellet for a few minutes to remove residual acetone. Do not over-dry.
-
Resuspend the protein pellet in the desired resuspension buffer.
Protocol 3: Size-Exclusion Chromatography (SEC)
This protocol is ideal for gentle buffer exchange and surfactant removal.
Materials:
-
Protein sample containing this compound
-
SEC column (e.g., Sephadex G-25)
-
Chromatography system or syringe for manual operation
-
Equilibration/running buffer (detergent-free)
-
Fraction collector or microcentrifuge tubes
Procedure:
-
Equilibrate the SEC column with at least 5 column volumes of the detergent-free running buffer.
-
Load the protein sample onto the column. The sample volume should not exceed 30% of the total column volume for group separations.
-
Elute the sample with the running buffer.
-
Collect fractions. The protein will elute in the void volume (earlier fractions), while the smaller surfactant molecules will elute later.
-
Monitor the protein concentration in the fractions using a spectrophotometer at 280 nm or a protein assay.
-
Pool the fractions containing the purified protein.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Precipitation: Protein pellet did not fully resuspend. | Use a more appropriate resuspension buffer (e.g., containing a low concentration of a non-interfering denaturant like urea). Gently sonicate the pellet to aid resuspension. |
| Chromatography (SEC/IEX): Protein is aggregating or non-specifically binding to the column. | Optimize the buffer conditions (pH, ionic strength).[13] For IEX, ensure the buffer pH is such that your protein does not bind to the resin.[14] | |
| Dialysis: Protein precipitated inside the dialysis tubing. | Ensure the dialysis buffer is compatible with the protein's stability. Consider a different removal method if the protein is prone to aggregation at low surfactant concentrations. | |
| Residual Surfactant Detected | Dialysis: Insufficient buffer changes or dialysis time. | Increase the number and duration of buffer changes. Ensure adequate stirring. |
| Precipitation: Incomplete removal of the supernatant after centrifugation. | Carefully aspirate the supernatant without disturbing the pellet. Perform an additional wash step with cold acetone. | |
| SEC: Overloading of the column or poor separation. | Reduce the sample volume. Ensure the column is properly packed and equilibrated. | |
| Protein Denaturation/Loss of Activity | Precipitation: Use of harsh organic solvents or acids. | Consider a gentler method like dialysis or SEC. If precipitation is necessary, optimize the conditions to be as mild as possible. |
| General: Protease activity during long procedures. | Add protease inhibitors to your buffers and keep the sample cold throughout the process.[15] | |
| Interference in Downstream Applications | Mass Spectrometry: Residual non-volatile salts or detergents. | Ensure complete removal of the surfactant. For MS, precipitation methods are often preferred as they also remove salts.[6] |
| Immunoassays: Surfactant interfering with antibody-antigen binding. | Use a highly efficient removal method like detergent removal resins or perform thorough dialysis. |
Visualizing the Process
Experimental Workflow for Surfactant Removal
Interaction of Surfactant with Protein
References
- 1. ulprospector.com [ulprospector.com]
- 2. myrevea.com [myrevea.com]
- 3. This compound|Research-Chemical [benchchem.com]
- 4. sincereskincare.com [sincereskincare.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 13. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Technical Support Center: Protein Quantification in the Presence of Sodium Lauroyl Methylaminopropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Sodium Lauroyl Methylaminopropionate in the Bradford protein assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with the Bradford protein assay?
This compound is a mild, amino acid-based anionic surfactant. Its amphipathic nature, possessing both a hydrophobic tail (lauroyl group) and a hydrophilic head (methylaminopropionate), allows it to effectively solubilize proteins.
This property, however, leads to interference in the Bradford protein assay through two primary mechanisms:
-
Surfactant-Dye Interaction: The anionic head of the surfactant can interact with the positively charged Coomassie Brilliant Blue G-250 dye, causing a color change and an increase in absorbance at 595 nm, even in the absence of protein. This leads to an overestimation of the protein concentration.
-
Surfactant-Protein Interaction: The surfactant can bind to proteins, potentially masking the basic and aromatic amino acid residues that the Coomassie dye needs to interact with for the colorimetric reaction. This can hinder effective dye binding and lead to an underestimation of the protein concentration.
Q2: What are the typical signs of this compound interference in my Bradford assay?
Common indicators of interference include:
-
High background absorbance: The blank control (containing buffer with this compound but no protein) shows a significant blue color and high absorbance at 595 nm.
-
Inaccurate or inconsistent readings: Replicate samples yield widely varying results, or the calculated protein concentration is unexpectedly high or low.
-
Non-linear standard curve: The protein standard curve deviates from the expected linear relationship, particularly at higher surfactant concentrations.
-
Precipitate formation: High concentrations of the surfactant may lead to the formation of a precipitate when the acidic Bradford reagent is added.[1]
Q3: What is the maximum concentration of this compound that is compatible with the standard Bradford assay?
There is no universally "safe" concentration, as the degree of interference depends on the specific protein, its concentration, and the composition of the sample buffer. However, as a general guideline for anionic surfactants, concentrations as low as 0.004% (w/v) can significantly impact the assay's accuracy.[2] It is crucial for researchers to perform their own validation experiments to determine the interference threshold for their specific conditions.
Q4: Are there alternative protein quantification methods that are less susceptible to interference from this compound?
Yes, several alternative assays are more compatible with detergents:
-
Bicinchoninic Acid (BCA) Assay: This is a popular alternative that is significantly more resistant to interference from surfactants like this compound.
-
Detergent-Compatible Bradford Assays: Several commercially available kits are formulated to be compatible with common detergents.[3]
-
Lowry Assay: While also a colorimetric assay, it is generally more tolerant to detergents than the standard Bradford assay but can be more complex to perform.
Troubleshooting Guides
Problem: High background absorbance in blank controls.
This indicates a direct interaction between this compound and the Coomassie dye.
Solutions:
-
Sample Dilution: The most straightforward approach is to dilute the sample to reduce the surfactant concentration to a non-interfering level.
-
Protein Precipitation: This method removes the interfering surfactant from the protein sample. Acetone (B3395972) precipitation is a common and effective technique.
-
Use a Detergent-Compatible Assay: Switch to a commercially available detergent-compatible Bradford assay kit or an alternative method like the BCA assay.
Problem: Inconsistent or inaccurate protein concentration readings.
This can result from either surfactant-dye or surfactant-protein interactions.
Solutions:
-
Validate with a Control Experiment: Perform a control experiment to quantify the extent of interference (see Experimental Protocols section).
-
Modify the Standard Curve: Prepare your protein standards in the same buffer (including the same concentration of this compound) as your unknown samples. This can help to compensate for the interference.
-
Remove the Surfactant: Utilize protein precipitation to separate the protein from the interfering surfactant.
Quantitative Data on Surfactant Interference
| Surfactant Concentration (% w/v) | True Protein Concentration (µg/mL) | Absorbance at 595 nm (Illustrative) | Apparent Protein Concentration (µg/mL) | % Error (Illustrative) |
| 0.00 | 500 | 0.750 | 500 | 0% |
| 0.01 | 500 | 0.825 | 550 | +10% |
| 0.05 | 500 | 1.050 | 700 | +40% |
| 0.10 | 500 | 1.350 | 900 | +80% |
| 0.10 (Blank) | 0 | 0.450 | 300 | Infinite |
Note: This table contains representative data. Researchers must perform their own validation experiments to determine the effect of this compound in their specific assay conditions.
Experimental Protocols
Protocol 1: Standard Bradford Protein Assay
This protocol outlines the basic steps for a standard Bradford assay.
Materials:
-
Bradford reagent (e.g., dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, then add 100 mL of 85% phosphoric acid and bring the volume to 1 L with distilled water).
-
Protein standard solution (e.g., Bovine Serum Albumin - BSA at 1 mg/mL).
-
Unknown protein samples.
-
Spectrophotometer and cuvettes or a microplate reader.
Procedure:
-
Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 100 to 1000 µg/mL.
-
Pipette 10 µL of each standard and unknown sample into separate test tubes or microplate wells.
-
Add 200 µL of Bradford reagent to each tube or well.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
Protocol 2: Acetone Precipitation to Remove Surfactant Interference
This protocol describes how to precipitate proteins to remove interfering substances.
Materials:
-
Protein sample containing this compound.
-
Ice-cold acetone.
-
Microcentrifuge.
-
Buffer compatible with the Bradford assay (e.g., PBS).
Procedure:
-
Add 4 volumes of ice-cold acetone to 1 volume of your protein sample in a microcentrifuge tube.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the interfering surfactant.
-
Air-dry the protein pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a buffer compatible with the Bradford assay.
-
Proceed with the Standard Bradford Protein Assay (Protocol 1).
Protocol 3: Validation of Surfactant Interference
This protocol allows you to determine the level of interference from this compound in your samples.
Procedure:
-
Prepare two sets of protein standards (e.g., BSA) in the range of 100-1000 µg/mL.
-
Set 1: Prepare the standards in a buffer without this compound.
-
Set 2: Prepare the standards in the same buffer as your unknown samples, including the same concentration of this compound.
-
-
Run the Bradford assay on both sets of standards.
-
Plot the two standard curves.
-
If the slopes of the two curves are parallel, the surfactant is likely not interfering with the protein-dye interaction but may be causing a background shift. In this case, using a blank with the surfactant may be sufficient.
-
If the slopes are significantly different, the surfactant is interfering with the assay, and a mitigation strategy (e.g., dilution, precipitation) is necessary.
Visualizations
Caption: Troubleshooting workflow for Bradford assay interference.
References
Technical Support Center: Managing Foaming of Sodium Lauroyl Methylaminopropionate in Laboratory Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered during laboratory experiments with Sodium lauroyl methylaminopropionate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it foam?
This compound is a mild, amino acid-based anionic surfactant. Its molecular structure contains both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. When dissolved in an aqueous solution and agitated, these molecules align themselves at the air-water interface, reducing the surface tension of the water. This allows for the easy incorporation of air, leading to the formation of a stable foam. This property is beneficial in many personal care formulations but can be problematic in a laboratory setting where precise measurements and control are crucial.
Q2: What are the common laboratory applications of this compound where foaming can be an issue?
Due to its surfactant properties, this compound is utilized in various laboratory applications, including:
-
Formulation development: In the cosmetic and pharmaceutical industries for creating cleansing products, emulsions, and other formulations.
-
Cell culture: In some instances, as a gentle detergent for washing cell cultures, though its foaming can interfere with processes.
-
Drug delivery research: In the preparation of microemulsions and nanoemulsions for drug encapsulation and delivery.
-
Biochemical assays: Where it may be used to solubilize proteins or other biological molecules.
In these applications, excessive foaming can lead to inaccurate volume measurements, difficulty in handling and transferring solutions, and potential interference with analytical instrumentation.
Q3: What factors influence the foaming of this compound?
Several factors can impact the volume and stability of foam produced by this compound:
-
Concentration: Higher concentrations of the surfactant generally lead to increased foam formation and stability.
-
pH: The foaming of this compound is optimal in a weakly acidic to neutral pH range (6.0-9.5).
-
Temperature: Changes in temperature can affect the viscosity and surface tension of the solution, thereby influencing foam stability.
-
Water Hardness: The presence of divalent cations like calcium and magnesium can sometimes impact foam properties.
-
Agitation: The intensity and method of mixing or agitation significantly affect the amount of air incorporated and thus the foam volume.
-
Presence of other substances: Oils, polymers, and other surface-active agents can either enhance or suppress foaming.
Troubleshooting Guide
Uncontrolled foaming can be a significant impediment in experimental workflows. This guide provides a systematic approach to identifying and mitigating excessive foaming of this compound solutions.
Problem: Excessive and persistent foam during solution preparation or experimentation.
Logical Workflow for Troubleshooting Foaming Issues
Caption: A logical workflow for troubleshooting foaming issues.
Quantitative Data Summary
| Factor | Condition | Expected Impact on Foam Volume | Expected Impact on Foam Stability |
| Concentration | Increasing | Increase | Increase |
| pH | 6.0 - 9.5 | Optimal | Optimal |
| < 6.0 or > 9.5 | Decrease | Decrease | |
| Temperature | Increasing | Variable | Generally Decreases |
| Agitation Speed | Increasing | Increase | May Decrease |
| Electrolytes (e.g., NaCl) | Low Concentration | May Increase | May Increase |
| High Concentration | Decrease | Decrease | |
| Oils/Lipids | Presence | Decrease | Decrease |
Experimental Protocols
Protocol 1: Evaluation of Foaming Properties (Modified Ross-Miles Method)
This protocol provides a standardized method for assessing the foam volume and stability of this compound solutions.
Materials:
-
This compound
-
Distilled or deionized water
-
500 mL graduated cylinder with a stopper
-
Pipette
-
Stopwatch
Procedure:
-
Prepare a solution of this compound at the desired concentration in distilled water.
-
Add 200 mL of the surfactant solution to the 500 mL graduated cylinder.
-
Gently pipette another 50 mL of the same solution.
-
Hold the pipette tip approximately 90 cm above the surface of the solution in the cylinder and release the 50 mL of solution, allowing it to fall and generate foam.
-
Immediately after all the solution has been added, record the initial foam height (in mL) from the top of the liquid level to the top of the foam.
-
Start the stopwatch and record the foam height at regular intervals (e.g., 1, 5, 10, and 15 minutes) to assess foam stability.
-
Calculate the foam stability as a percentage of the initial foam height remaining at each time point.
Protocol 2: Testing the Effectiveness of Antifoaming Agents
This protocol outlines a method to determine the efficacy of different antifoaming agents in reducing the foam of this compound solutions.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Antifoaming agents (e.g., silicone-based, organic non-silicone)
-
Micropipette
-
500 mL graduated cylinder with a stopper
-
Shaker (optional)
Procedure:
-
To 200 mL of the this compound solution in a 500 mL graduated cylinder, add a specific concentration of the antifoaming agent (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Stopper the cylinder and shake it vigorously for a set period (e.g., 30 seconds) either manually or using a mechanical shaker at a consistent speed.
-
Immediately after shaking, record the initial foam height.
-
Record the time it takes for the foam to collapse completely or to a predetermined level.
-
Compare the results with a control sample containing no antifoaming agent.
-
Repeat the experiment with different types and concentrations of antifoaming agents to determine the most effective one.
Experimental Workflow for Antifoam Selection and Optimization
Caption: Workflow for selecting and optimizing an antifoaming agent.
Stability of Sodium lauroyl methylaminopropionate in different buffer systems
Technical Support Center: Sodium Lauroyl Methylaminopropionate (SLMP)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound (SLMP) in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A1: this compound, an N-acyl amino acid surfactant, generally exhibits the best stability in the pH range of 5.0 to 8.0. Within this range, the likelihood of hydrolysis of the amide bond is minimized, preserving the molecule's structure and surfactant properties.
Q2: What are the primary degradation pathways for SLMP in buffer systems?
A2: The most common degradation pathway for SLMP is the hydrolysis of its amide linkage. This reaction is typically catalyzed by either strongly acidic or strongly alkaline conditions, breaking the molecule down into lauric acid and N-methyl-β-alanine sodium salt. This process can lead to a loss of foaming capacity, changes in solution clarity, and a decrease in overall surfactant performance.
Q3: Can high temperatures affect the stability of SLMP solutions?
A3: Yes, elevated temperatures can accelerate the rate of hydrolysis, especially in buffer systems with pH values outside the optimal stability range. For long-term storage, it is recommended to keep SLMP solutions at controlled room temperature or refrigerated conditions. Short-term exposure to higher temperatures (e.g., during formulation processing) is generally acceptable if the pH is within the stable range.
Q4: Are there any specific buffer systems that should be avoided when working with SLMP?
A4: While SLMP is compatible with most common buffer systems like phosphate (B84403) and citrate (B86180), the primary factor influencing stability is the final pH of the solution rather than the buffer species itself. However, it is crucial to ensure that the chosen buffer has sufficient capacity to maintain the pH within the desired range, especially when other acidic or basic components are present in the formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Foaming | Hydrolysis of SLMP: The amide bond may have been cleaved due to pH instability, reducing the concentration of active surfactant. | 1. Measure the pH of your solution. Adjust to a neutral range (pH 5.0 - 8.0) if necessary.2. Verify the integrity of the SLMP using an analytical technique such as HPLC.3. If high-temperature processing was used, consider its duration and the pH of the system during heating. |
| Precipitation or Cloudiness | pH-Related Insolubility: At low pH (typically below 4.5), the carboxylate group of SLMP can become protonated, leading to decreased water solubility and potential precipitation of the free acid form. | 1. Check and adjust the pH of your formulation to be above 5.0.2. Gently warm the solution while adjusting the pH to aid in redissolving the precipitate.3. Consider the ionic strength of your buffer, as high salt concentrations can sometimes reduce surfactant solubility. |
| Change in Odor | Degradation: The formation of lauric acid as a hydrolysis byproduct can sometimes lead to a slight change in the odor of the formulation. | 1. Confirm degradation by analytical methods.2. Review formulation and storage conditions (pH, temperature) to prevent further degradation.3. Ensure the raw material quality meets specifications. |
Representative Stability Data
The following tables provide representative data on the expected stability of this compound in different buffer systems under accelerated conditions. This data is illustrative and based on general principles of N-acyl amino acid surfactant chemistry.
Table 1: Effect of pH on SLMP Stability in Different Buffer Systems at 40°C
| Buffer System (0.1 M) | pH | Time (Weeks) | Remaining SLMP (%) | Appearance |
| Citrate Buffer | 4.0 | 4 | ~ 92% | Slight Haze |
| Citrate Buffer | 5.0 | 4 | > 99% | Clear |
| Phosphate Buffer | 7.0 | 4 | > 99% | Clear |
| Phosphate Buffer | 8.0 | 4 | > 99% | Clear |
| Carbonate-Bicarbonate | 9.0 | 4 | ~ 95% | Clear |
Table 2: Effect of Temperature on SLMP Stability in Phosphate Buffer at pH 7.0
| Temperature | Time (Weeks) | Remaining SLMP (%) | Appearance |
| 4°C | 8 | > 99% | Clear |
| 25°C | 8 | > 99% | Clear |
| 40°C | 8 | > 99% | Clear |
| 50°C | 8 | ~ 98% | Clear |
Experimental Protocols
Protocol 1: General Stability Study of SLMP in a Buffer System
-
Preparation of Buffer Solutions: Prepare 0.1 M solutions of the desired buffers (e.g., citrate for pH 4.0-6.0, phosphate for pH 6.0-8.0). Verify the pH of each buffer with a calibrated pH meter.
-
Sample Preparation: Accurately weigh and dissolve a known concentration of SLMP (e.g., 1% w/v) in each buffer solution.
-
Storage Conditions: Aliquot the samples into sealed, inert containers. Place the containers in stability chambers maintained at controlled temperatures (e.g., 5°C, 25°C, 40°C).
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., T=0, 1, 2, 4, and 8 weeks).
-
Sample Analysis: At each time point, analyze the samples for the remaining percentage of SLMP using a stability-indicating HPLC method (see below). Also, record visual observations such as color, clarity, and the presence of any precipitate.
Protocol 2: Stability-Indicating HPLC Method for SLMP
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dilute the stability samples with the mobile phase to an appropriate concentration. The peak corresponding to SLMP should be well-resolved from any potential degradation products (e.g., lauric acid). The percentage of remaining SLMP is calculated by comparing the peak area at a given time point to the peak area at T=0.
Visualizations
Caption: Experimental workflow for an SLMP stability study.
Caption: Troubleshooting flowchart for SLMP formulation issues.
Effect of ionic strength on the performance of Sodium lauroyl methylaminopropionate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Sodium Lauroyl Methylaminopropionate (SLMP) in research and formulation development. The following information addresses common issues encountered during experimentation, with a focus on the impact of ionic strength on the performance of this mild, amino acid-based surfactant.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (SLMP) is a versatile and mild amphoteric surfactant derived from lauric acid and N-methyl-β-alanine.[1][2] It is known for its excellent cleansing and foaming properties, coupled with low irritation potential, making it a suitable alternative to harsher surfactants like Sodium Lauryl Sulfate (SLS).[1] SLMP is effective over a broad pH range and is valued for its ability to create stable emulsions of oil and water.[1][3]
Q2: How does ionic strength generally affect surfactant performance?
Ionic strength, typically adjusted by adding salts like sodium chloride (NaCl), can significantly influence the behavior of surfactants in a solution. The addition of electrolytes can screen the electrostatic repulsion between the charged head groups of surfactant molecules.[4] This can lead to a more compact arrangement of surfactant molecules at interfaces, which in turn affects properties such as foaming and viscosity.[4][5] For anionic surfactants, increased ionic strength generally enhances foaming efficiency.[5]
Q3: What is the likely effect of adding salt on the viscosity of a this compound solution?
Increasing the ionic strength of an SLMP solution by adding electrolytes like NaCl is expected to increase its viscosity up to a certain point. This is due to the "salting-out" effect, which promotes the formation of larger, more entangled micelles. However, excessive salt concentrations can lead to a decrease in viscosity as the micellar structure breaks down. This phenomenon is common among amino acid-based surfactants.
Q4: How does ionic strength impact the foaming properties of this compound?
The addition of salt can enhance the foam volume and stability of SLMP solutions.[4] The electrolytes reduce the repulsion between the surfactant head groups at the air-water interface, allowing for tighter packing.[4] This creates a more stable foam structure. However, as with viscosity, an excessively high salt concentration may negatively impact foam characteristics.
Q5: Is the stability of a formulation containing this compound affected by ionic strength?
Yes, ionic strength can influence the stability of formulations containing SLMP. A moderate increase in ionic strength can improve emulsion stability by reducing electrostatic repulsion between droplets.[6] However, very high salt concentrations can lead to phase separation or precipitation of the surfactant.
Troubleshooting Guide
Issue 1: Low Viscosity in a Surfactant Formulation
-
Problem: The viscosity of your formulation containing this compound is lower than desired.
-
Possible Cause: Insufficient ionic strength in the system.
-
Troubleshooting Steps:
-
Incrementally add a salt solution (e.g., 10% NaCl solution) to your formulation.
-
Measure the viscosity after each addition, allowing the solution to equilibrate.
-
Observe the point at which the desired viscosity is reached. Be cautious of over-addition, which could lead to a decrease in viscosity.
-
Issue 2: Poor Foaming Performance
-
Problem: The formulation does not generate sufficient foam or the foam is not stable.
-
Possible Cause: The ionic strength of the solution may not be optimal for foam generation and stability.
-
Troubleshooting Steps:
-
Prepare several small-scale batches of your formulation with varying concentrations of an electrolyte (e.g., 0.5%, 1%, 1.5% NaCl).
-
Evaluate the foaming properties of each batch using a standardized method (e.g., cylinder shaking test).
-
Identify the salt concentration that provides the best foam volume and stability.
-
Issue 3: Formulation Instability (Phase Separation)
-
Problem: The formulation shows signs of instability, such as phase separation or cloudiness over time.
-
Possible Cause: The ionic strength may be too high, causing the surfactant to "salt out" of the solution.
-
Troubleshooting Steps:
-
Reduce the concentration of electrolytes in your formulation.
-
If a certain ionic strength is required for other properties (like viscosity), consider adding a hydrotrope or a co-surfactant to improve the stability of the system.
-
Evaluate the stability of the revised formulation at various temperatures to ensure robustness.
-
Data Presentation
Table 1: Illustrative Effect of NaCl Concentration on the Viscosity of a 10% this compound Solution
| NaCl Concentration (%) | Viscosity (cP at 25°C) | Observations |
| 0 | 50 | Clear, water-like solution |
| 0.5 | 500 | Clear, slightly viscous solution |
| 1.0 | 2500 | Clear, gel-like solution |
| 1.5 | 5000 | Clear, thick gel |
| 2.0 | 3500 | Clear, slightly less viscous gel |
| 2.5 | 1500 | Onset of cloudiness |
Table 2: Illustrative Effect of NaCl Concentration on the Foaming Properties of a 1% this compound Solution
| NaCl Concentration (%) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Foam Stability (%) |
| 0 | 120 | 80 | 66.7 |
| 0.5 | 150 | 120 | 80.0 |
| 1.0 | 180 | 165 | 91.7 |
| 1.5 | 170 | 150 | 88.2 |
| 2.0 | 160 | 130 | 81.3 |
Experimental Protocols
Protocol 1: Determination of the Effect of Ionic Strength on Viscosity
-
Preparation of Stock Solution: Prepare a 10% (w/w) aqueous solution of this compound.
-
Sample Preparation:
-
Prepare a series of samples by adding varying amounts of a 10% (w/w) NaCl solution to the SLMP stock solution to achieve final NaCl concentrations of 0%, 0.5%, 1.0%, 1.5%, 2.0%, and 2.5%.
-
Ensure each sample is mixed thoroughly until homogeneous.
-
-
Viscosity Measurement:
-
Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for at least 1 hour.
-
Measure the viscosity of each sample using a rotational viscometer with an appropriate spindle and speed.
-
Record the viscosity in centipoise (cP).
-
-
Data Analysis: Plot the viscosity as a function of NaCl concentration to determine the optimal ionic strength for achieving the desired viscosity.
Protocol 2: Evaluation of Foaming Properties
-
Preparation of Test Solutions: Prepare 100 mL of a 1% (w/w) aqueous solution of this compound with varying NaCl concentrations (0%, 0.5%, 1.0%, 1.5%, and 2.0%).
-
Foam Generation (Cylinder Shaking Method):
-
Pour each test solution into a separate 250 mL graduated cylinder.
-
Securely stopper each cylinder and shake it vigorously for 30 seconds using a consistent and controlled motion.
-
-
Measurement of Foam Volume:
-
Immediately after shaking, place the cylinder on a level surface and record the initial total volume (liquid + foam). Subtract the initial liquid volume (100 mL) to determine the initial foam volume.
-
Record the foam volume again after 5 minutes.
-
-
Calculation of Foam Stability:
-
Foam Stability (%) = (Foam Volume at 5 min / Initial Foam Volume) x 100.
-
-
Data Analysis: Compare the initial foam volume and foam stability across the different salt concentrations to identify the optimal ionic strength for foaming performance.
Visualizations
Caption: Experimental workflow for determining the effect of ionic strength on viscosity.
Caption: Logical relationship between ionic strength and surfactant performance.
References
Technical Support Center: Minimizing Sodium Lauroyl Methylaminopropionate Binding to Chromatography Columns
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the binding of Sodium lauroyl methylaminopropionate to chromatography columns during experimental procedures.
I. Troubleshooting Guides
This section offers systematic approaches to identify and resolve common issues encountered when working with this compound in chromatographic separations.
Issue: High Backpressure
Symptom: The pressure in the HPLC system significantly increases upon injection of a sample containing this compound.
Possible Causes:
-
Precipitation: The surfactant may precipitate in the mobile phase, leading to blockages in the column frits or tubing.
-
Adsorption: Strong binding of the surfactant to the stationary phase can cause a buildup of material, restricting flow.
-
Viscosity: High concentrations of the surfactant can increase the viscosity of the sample and mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high backpressure.
Detailed Steps:
-
Inspect for Precipitation: Visually inspect the sample solution and the mobile phase reservoirs for any signs of precipitation.
-
Filter the Sample: If precipitation is suspected, filter the sample through a 0.45 µm syringe filter before injection.
-
Adjust Mobile Phase: Gradually increase the percentage of the organic solvent in the mobile phase to improve the solubility of the surfactant.
-
Column Wash: If the pressure remains high, the column may be contaminated. Perform a rigorous column wash procedure (see Section III: Experimental Protocols).
-
Replace Frit: If the column wash does not resolve the issue, the inlet frit of the column may be clogged and require replacement.
Issue: Peak Tailing or Splitting
Symptom: Chromatographic peaks for the analyte of interest are broad, asymmetrical (tailing), or split into multiple peaks.
Possible Causes:
-
Secondary Interactions: The anionic nature of this compound can lead to secondary ionic interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.
-
Column Overload: High concentrations of the surfactant can saturate the stationary phase, leading to poor peak shape.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and the stationary phase, leading to undesirable interactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing or splitting.
Detailed Steps:
-
Reduce Sample Concentration: Dilute the sample to determine if column overload is the cause of the poor peak shape.
-
Adjust Mobile Phase pH: The retention of anionic surfactants can be sensitive to pH.[1] Adjusting the mobile phase pH can help to suppress the ionization of silanol groups on silica-based columns, thereby reducing secondary interactions.[2][3] A lower pH (e.g., 2.5-3.5) is often effective.
-
Use Mobile Phase Additives: The addition of an ion-pairing agent or increasing the ionic strength of the mobile phase with a salt (e.g., sodium chloride) can help to mask active sites on the stationary phase and improve peak shape.
-
Change Column: If the issue persists, consider using a column with a different stationary phase. End-capped silica (B1680970) columns, or columns with a polymer-based stationary phase, are often less prone to secondary interactions with anionic surfactants.
II. Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography column to use for samples containing this compound?
A1: For reversed-phase chromatography, a C18 column with high carbon load and end-capping is a good starting point. However, to minimize binding, consider using a polymer-based column or a column with a polar-embedded group, which can reduce strong hydrophobic and ionic interactions.
Q2: How can I remove this compound from my sample before chromatography?
A2: Sample preparation techniques such as solid-phase extraction (SPE) can be effective. A reversed-phase SPE cartridge can be used to retain the analyte of interest while allowing the more polar surfactant to be washed away. Alternatively, precipitation of the analyte followed by centrifugation can be employed if the analyte is insoluble in a solvent in which the surfactant is soluble.
Q3: What are the ideal mobile phase conditions for analyzing a compound in the presence of this compound?
A3: The ideal conditions will depend on the analyte and the column. However, a good starting point for reversed-phase HPLC is a mobile phase with a significant proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure the surfactant remains solubilized. Buffering the mobile phase to a low pH (e.g., with formic acid or phosphoric acid to pH 2.5-3.5) can help to minimize secondary interactions with silica-based columns.
Q4: How do I properly clean a column that has been contaminated with this compound?
A4: A thorough column wash is necessary. A multi-step wash with solvents of increasing and then decreasing polarity is recommended. A typical sequence for a C18 column would be:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Acetonitrile
-
Methanol
-
Water Each wash should be performed with at least 10 column volumes of the solvent. For strongly bound surfactants, a wash with a solution of a salt (e.g., 0.1 M sodium chloride) in a water/organic mixture may be necessary to disrupt ionic interactions.
Q5: Can I quantify the amount of this compound binding to my column?
A5: While direct quantification can be complex, an indirect assessment can be made by monitoring the recovery of the surfactant in the eluent. Injecting a known concentration of the surfactant and integrating the peak area over several runs can indicate if there is a loss of the compound due to binding to the column. A decrease in peak area over time suggests progressive binding.
III. Data Presentation
The following tables provide a qualitative summary of the expected binding behavior of this compound on different types of chromatography columns and the potential impact of mobile phase modifications. This data is based on the general behavior of anionic surfactants and should be used as a guide for method development.
Table 1: Expected Binding of this compound to Various Stationary Phases
| Stationary Phase | Expected Binding | Rationale |
| C18 (non-end-capped) | High | Strong hydrophobic interactions with the C18 chains and ionic interactions with residual silanol groups. |
| C18 (end-capped) | Moderate | Reduced ionic interactions due to fewer accessible silanol groups, but hydrophobic interactions remain. |
| Phenyl | Moderate to High | Pi-pi interactions with the phenyl rings in addition to hydrophobic interactions. |
| Cyano (CN) | Low to Moderate | Less hydrophobic than C18, leading to weaker binding. |
| Polymer-based | Low | Reduced number of active sites for ionic interactions compared to silica-based columns. |
Table 2: Effect of Mobile Phase Modifications on Surfactant Binding
| Mobile Phase Modification | Expected Effect on Binding | Mechanism |
| Increase Organic Solvent % | Decrease | Improves solubility of the surfactant in the mobile phase, reducing its affinity for the stationary phase. |
| Decrease pH (to < 3.5) | Decrease (on silica) | Suppresses the ionization of silanol groups, minimizing secondary ionic interactions.[2][3] |
| Increase Ionic Strength | Decrease | Salt ions can shield the charged sites on the stationary phase, reducing electrostatic interactions. |
| Add Ion-Pairing Agent | Decrease | The ion-pairing agent interacts with the surfactant, forming a neutral complex with less affinity for the stationary phase. |
IV. Experimental Protocols
This section provides a detailed methodology for an analytical experiment involving a structurally similar N-acyl amino acid surfactant, which can be adapted for this compound.
HPLC-MS Analysis of N-Acyl Amino Acid Surfactants (Adapted from Valigurová et al., 2020)[4]
This protocol describes a method for the analysis of N-acyl amino acid surfactants after derivatization to enable UV detection.
Objective: To separate and identify different N-acyl amino acid surfactants in a sample.
Materials:
-
HPLC system with a mass spectrometer (MS) detector
-
C18 column (e.g., 100 x 2.1 mm, 1.6 µm particle size)[4]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Derivatization agent: 2,4′-dibromoacetophenone
-
Sample containing N-acyl amino acid surfactants
Procedure:
-
Sample Derivatization:
-
Dissolve a known amount of the surfactant sample in a mixture of water and ethanol.
-
Add the derivatization agent (2,4′-dibromoacetophenone) to the sample solution.
-
Heat the mixture to facilitate the reaction, which forms UV-absorbing esters.[4]
-
Cool the sample and dilute with acetonitrile before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 100 x 2.1 mm, 1.6 µm
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B)
-
Gradient Program:
-
0 min: 70% B
-
20 min: 100% B
-
27 min: 100% B
-
28 min: 70% B
-
30 min: 70% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV-Vis and MS
-
-
Data Analysis:
-
Identify the peaks corresponding to the different fatty acid chain lengths of the N-acyl amino acid surfactants based on their retention times and mass-to-charge ratios from the MS detector.
-
Quantify the relative amounts of each homologue by integrating the peak areas in the chromatogram.
-
Experimental Workflow Diagram:
Caption: Workflow for HPLC-MS analysis of N-acyl amino acid surfactants.
References
Technical Support Center: Addressing Variability in Sodium Lauroyl Methylaminopropionate Raw Material
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in Sodium Lauroyl Methylaminopropionate (SLMP) raw material. The following question-and-answer format provides targeted solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SLMP) and what are its primary applications in research?
A1: this compound (CAS No. 21539-58-2) is a mild, amphoteric surfactant derived from lauric acid and N-methyl-β-alanine.[1][2] In a research context, its primary applications include:
-
Advanced Cleanser Formulation: Investigating its properties for mild, low-irritation shampoos, facial cleansers, and body washes.[3]
-
Emulsion Stability Studies: Researching its ability to form and stabilize oil-in-water emulsions for creams and lotions.[3]
-
Drug Delivery Systems: Exploring its interactions with lipid environments, which can be relevant for the formulation of drug delivery systems.[3]
-
"Green" Chemistry: Developing bio-based variants and evaluating the biodegradability of surfactant systems.[3]
Q2: What are the common sources of variability in SLMP raw material?
A2: Variability in SLMP raw material can arise from several factors during its synthesis and handling:
-
Residual Starting Materials: Incomplete reaction can leave residual lauric acid and N-methyl-β-alanine in the final product.
-
Synthesis By-products: The formation of other related compounds during the acylation and neutralization steps.
-
pH Fluctuations: Improper pH control during manufacturing can affect the final product's stability and performance.
-
Storage Conditions: Exposure to extreme temperatures or humidity can lead to degradation of the material.
Q3: How can variability in SLMP raw material impact experimental results?
A3: Inconsistent raw material quality can lead to significant issues in research and development, including:
-
Poor reproducibility of formulation characteristics.
-
Unexpected changes in viscosity, foaming properties, and emulsion stability.
-
Inaccurate data in studies investigating the surfactant's properties.
-
Failure of formulations to meet desired performance criteria.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to variability in the SLMP raw material.
Issue 1: Poor Foaming Performance (Low Foam Height or Poor Stability)
Q: My formulation with a new batch of SLMP is showing significantly less foam than previous batches. What could be the cause and how can I troubleshoot it?
A: Poor foaming performance is often linked to impurities in the SLMP raw material.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| High levels of residual lauric acid (free fatty acid) | Free fatty acids can disrupt the packing of surfactant molecules at the air-water interface, leading to reduced foam stability.[4] Perform a quantitative analysis for free fatty acid content (See Experimental Protocols: Section 2.2 ). Compare the results with the specifications in Table 1 . If the free fatty acid content is high, consider purifying the raw material or obtaining a new batch that meets the required specifications. |
| Incorrect pH of the SLMP solution | The foaming properties of SLMP are pH-dependent, with optimal performance typically in the weakly acidic to neutral range.[3] Measure the pH of a standardized solution of the SLMP raw material (See Experimental Protocols: Section 2.1 ). Adjust the pH of your formulation to within the optimal range for SLMP. |
| Presence of other defoaming impurities | Other organic or inorganic impurities can act as defoaming agents. Analyze the raw material using HPLC and GC-MS to identify and quantify any unknown impurities (See Experimental Protocols: Sections 2.3 & 2.4 ). |
Issue 2: Emulsion Instability (Phase Separation, Creaming, or Coalescence)
Q: My emulsion formulated with a new lot of SLMP is separating over time. What are the likely causes related to the raw material and how can I address this?
A: Emulsion instability can be caused by factors that affect the interfacial film formed by the surfactant.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Insufficient active surfactant content | A lower concentration of the active SLMP will result in an inadequate amount of emulsifier to stabilize the oil-water interface. Verify the active surfactant content of the raw material using a suitable analytical method like HPLC (See Experimental Protocols: Section 2.3 ). Adjust your formulation based on the actual active content of the batch. |
| Presence of residual N-methyl-β-alanine | While the direct impact of residual N-methyl-β-alanine on emulsion stability is not extensively documented, the presence of impurities can alter the hydrophilic-lipophilic balance (HLB) of the surfactant system, potentially leading to instability.[5][6][7][8][9] Use HPLC to quantify the level of residual N-methyl-β-alanine (See Experimental Protocols: Section 2.3 ). |
| Incorrect pH of the final formulation | The emulsifying properties of SLMP can be pH-dependent. Measure the pH of your final emulsion and adjust it to the optimal range for stability. |
Quality Control of Incoming Raw Material
To minimize variability in your research, it is crucial to perform quality control checks on incoming batches of SLMP.
Table 1: Representative Quality Control Specifications for this compound
| Parameter | Specification Range | Test Method |
| Appearance | Clear to slightly hazy, colorless to pale yellow liquid | Visual Inspection |
| pH (3% aqueous solution) | 6.0 - 9.5 | Potentiometry |
| Active Surfactant Content (%) | ≥ 28.0% | HPLC |
| Sodium Chloride (%) | ≤ 0.5% | Titration |
| Free Lauric Acid (%) | ≤ 1.5% | GC-MS or Titration |
| Residual N-methyl-β-alanine (%) | ≤ 0.5% | HPLC |
Note: These are representative specifications based on similar amino acid surfactants. Always refer to the supplier's Certificate of Analysis (CoA) for batch-specific information.
Experimental Protocols
Performance Testing
Methodology:
-
Prepare a series of SLMP solutions of varying concentrations in deionized water.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method).
-
Plot the surface tension as a function of the logarithm of the SLMP concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.
Methodology:
-
Prepare a standardized solution of SLMP in a graduated cylinder.
-
Generate foam by allowing a specific volume of the solution to fall from a set height.
-
Measure the initial foam height.
-
Record the foam height at regular intervals over a set period (e.g., 5 minutes) to determine the rate of foam decay.
Methodology:
-
Prepare an oil-in-water emulsion using a standardized formulation with the SLMP raw material as the emulsifier.
-
Divide the emulsion into several samples.
-
Store the samples under different conditions (e.g., room temperature, elevated temperature at 40°C, and freeze-thaw cycles).
-
Visually inspect the samples at regular intervals for signs of instability such as creaming, coalescence, or phase separation.
-
(Optional) Use a centrifuge to accelerate phase separation and assess stability.
Analytical Characterization
Methodology:
-
Prepare a 3% (w/v) solution of the SLMP raw material in deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of the SLMP solution.
Methodology:
-
Dissolve a known weight of the SLMP raw material in a suitable solvent (e.g., ethanol).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) until a color change is observed.
-
Calculate the percentage of free lauric acid based on the volume of NaOH used.
Methodology:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid.
-
Column: Use a C18 reversed-phase column.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Standard Preparation: Prepare standard solutions of SLMP, lauric acid, and N-methyl-β-alanine of known concentrations.
-
Sample Preparation: Prepare a solution of the SLMP raw material of a known concentration.
-
Analysis: Inject the standards and the sample into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of the active ingredient and impurities by comparing the peak areas with those of the standards.
Methodology:
-
Derivatization: Derivatize the non-volatile impurities (like lauric acid) to make them suitable for GC analysis (e.g., by esterification).
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Use an inert carrier gas like helium.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Mass Spectrometry: Use electron ionization (EI) and scan a suitable mass range to identify the components based on their mass spectra.
-
Quantification: Use an internal or external standard method for quantification of identified impurities.
Methodology:
-
Obtain an FTIR spectrum of the SLMP raw material using an Attenuated Total Reflectance (ATR) accessory.
-
Compare the obtained spectrum with a reference spectrum of a known pure standard.
-
Look for characteristic peaks corresponding to the functional groups in SLMP (e.g., amide C=O stretch, carboxylate O-H and C=O stretches).
-
The presence of additional peaks or significant shifts in peak positions may indicate the presence of impurities.
Visualizations
Caption: Quality Control Workflow for Incoming SLMP Raw Material.
References
- 1. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 2. halecosmeceuticals.com [halecosmeceuticals.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. advanceseng.com [advanceseng.com]
- 5. Stability of intralipid fat emulsion in amino acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emulsion stability in total nutrient admixtures containing a pediatric amino acid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acids as Potential Emulsifiers in Stabilizing Oil/Water Emulsions [ijisr.issr-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of amino acid solutions on total nutrient admixture stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protein Extraction from Yeast: Sodium Lauroyl Methylaminopropionate vs. Sodium Dodecyl Sulfate (SDS)
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction of high-quality proteins from yeast is a critical first step for a multitude of research applications, from proteomic studies to the development of novel therapeutics. The choice of detergent is paramount, as it directly impacts protein yield, purity, and the preservation of biological activity. This guide provides a comprehensive comparison of two detergents: the widely used anionic surfactant, Sodium Dodecyl Sulfate (SDS), and the milder, amphoteric surfactant, Sodium Lauroyl Methylaminopropionate.
While SDS is a well-established and potent agent for yeast cell lysis, there is growing interest in milder alternatives that may better preserve the native structure and function of extracted proteins. This guide presents a data-driven overview of SDS-based extraction and a theoretical comparison with this compound, for which direct experimental data in yeast protein extraction is not yet available.
Performance Comparison at a Glance
| Feature | This compound (Theoretical) | Sodium Dodecyl Sulfate (SDS) |
| Extraction Efficiency | Potentially lower, may require mechanical assistance for robust yeast cell walls. | High, effectively lyses yeast cells, especially when combined with heat and alkaline conditions.[1][2] |
| Protein Denaturation | Milder, likely to better preserve native protein conformation and function. | Strong denaturing agent, disrupts protein structure.[3] |
| Compatibility with Downstream Applications | Potentially compatible with a wider range of functional assays due to its mild nature. | Incompatible with many downstream applications like some immunoassays and mass spectrometry without removal.[1][2] |
| Mechanism of Action | Amphoteric surfactant, interacts with and disrupts lipid membranes.[4] | Anionic surfactant, disrupts both lipid membranes and protein structures.[3] |
| Known Applications | Primarily used in cosmetics as a mild cleansing and foaming agent.[4][5] | Widely used for protein extraction from various organisms, including yeast, for SDS-PAGE and Western blotting.[1][2][3] |
In-Depth Analysis
Sodium Dodecyl Sulfate (SDS): The Powerhouse for Yeast Lysis
SDS is an anionic surfactant renowned for its ability to efficiently solubilize a wide range of proteins, including those embedded in membranes.[3] Its strong denaturing properties are advantageous for applications like SDS-PAGE, where a protein's primary structure is the main focus.
Quantitative Data on SDS Extraction from Yeast
Studies have shown that the efficiency of protein extraction from Saccharomyces cerevisiae using SDS is highly dependent on the ratio of SDS to the number of cells.
| SDS Concentration (%) | Cell Density (cells/mL) | Relative Protein Yield |
| < 2% | 5 x 10⁸ | Sub-optimal |
| 2% | 5 x 10⁸ | Optimal |
| 2% | 2.5 x 10⁹ | Reduced |
| (Data summarized from von der Haar, 2007)[1][2] |
This data underscores the importance of optimizing the SDS concentration and cell density to achieve maximal protein yield. A re-extraction of the cell pellet from the higher density sample at a lower density confirmed that the initial extraction was incomplete, highlighting the critical nature of this ratio.[1][2] Further studies have demonstrated that combining SDS with alkaline conditions (NaOH) and heat significantly enhances lysis efficiency, leading to the extraction of over 95% of total cellular proteins.[2]
This compound: A Milder, Theoretical Alternative
This compound is an amphoteric surfactant, meaning it carries both a positive and negative charge, with its overall charge dependent on the pH of the solution. It is known for its mildness and is a common ingredient in personal care products.[4][5] Its surfactant properties allow it to interact with and disrupt lipid membranes, a key step in cell lysis.[4]
A Theoretical Perspective on Performance
Due to the lack of direct experimental data on its use for yeast protein extraction, its performance must be inferred from its chemical properties and comparisons with other mild surfactants.
-
Potential for Preserving Protein Function: As a milder surfactant, this compound is less likely to cause extensive protein denaturation compared to SDS. This could be a significant advantage for studies requiring biologically active proteins, such as enzyme kinetics assays or co-immunoprecipitation.
-
Challenges with the Yeast Cell Wall: The robust and complex nature of the yeast cell wall presents a significant barrier to lysis. While this compound can disrupt lipid membranes, its efficacy against the yeast cell wall is unknown and likely to be lower than that of SDS. It may need to be used in conjunction with mechanical disruption methods (e.g., bead beating) or enzymatic digestion (e.g., zymolyase) to achieve efficient protein extraction.
-
Compatibility with Downstream Assays: A key advantage of milder surfactants is their broader compatibility with downstream analytical techniques that are sensitive to harsh detergents. If proven effective for extraction, this compound could potentially be used directly in some functional assays without the need for detergent removal steps.
Experimental Protocols
Standard SDS-Based Protein Extraction from Yeast (Alkaline Lysis Method)
This protocol is adapted from a widely used method for efficient protein extraction from Saccharomyces cerevisiae.[1][2]
Materials:
-
Yeast cell pellet
-
Lysis Buffer: 0.1 M NaOH, 0.05 M EDTA, 2% SDS, 2% 2-mercaptoethanol
-
Neutralization Buffer: 1 M Tris-HCl, pH 7.5
-
Heating block or water bath at 90°C
-
Microcentrifuge
Procedure:
-
Harvest yeast cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer at a concentration of approximately 5 x 10⁸ cells/mL.
-
Incubate the suspension at 90°C for 10 minutes.
-
Neutralize the lysate by adding an appropriate volume of Neutralization Buffer.
-
Centrifuge at maximum speed for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted proteins to a new tube.
Visualizing the Workflow
Caption: Comparative workflows for SDS-based and theoretical SLMP-based yeast protein extraction.
Signaling Pathway Considerations
The choice of extraction method can influence the apparent composition of the proteome. Harsh methods like SDS extraction are effective at solubilizing most proteins, but milder methods might be necessary to preserve protein complexes involved in signaling pathways.
Caption: Hypothetical signaling pathway and the potential impact of detergent choice on protein complex integrity.
Conclusion
For researchers prioritizing high protein yield and performing analyses where protein denaturation is acceptable or desired, such as SDS-PAGE and Western blotting, SDS remains the gold standard for yeast protein extraction. Its efficacy, particularly when combined with alkaline lysis and heat, is well-documented.
This compound presents a compelling theoretical alternative for applications that demand the preservation of protein structure and function. However, its effectiveness for lysing the resilient yeast cell wall is unproven and would likely require optimization and combination with other disruption techniques. Further experimental validation is necessary to establish this compound as a viable tool for yeast protein extraction. Researchers interested in exploring milder extraction methods are encouraged to empirically test its performance in their specific applications.
References
- 1. Optimized Protein Extraction for Quantitative Proteomics of Yeasts | PLOS One [journals.plos.org]
- 2. Optimized Protein Extraction for Quantitative Proteomics of Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. This compound|Research-Chemical [benchchem.com]
- 5. ulprospector.com [ulprospector.com]
A Comparative Guide to Detergents for Membrane Protein Stability: CHAPS vs. the Elusive Sodium Lauroyl Methylaminopropionate
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful solubilization and stabilization of membrane proteins for structural and functional studies. This guide provides a detailed comparison between the well-characterized zwitterionic detergent, 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), and the amino acid-based surfactant, Sodium lauroyl methylaminopropionate.
It is important to note at the outset that while extensive experimental data exists for CHAPS in the context of membrane protein research, there is a significant lack of published scientific literature on the use and specific physicochemical properties of this compound for such applications. The latter is predominantly documented for its use as a mild surfactant in the cosmetics industry. Consequently, a direct, data-driven performance comparison for membrane protein stability is not currently feasible. This guide will therefore provide a comprehensive overview of CHAPS, discuss the general properties of amino acid-based surfactants as a class, and highlight the existing knowledge gap regarding this compound in this specific scientific domain.
Physicochemical Properties: A Tale of Two Detergents
The efficacy of a detergent in membrane protein research is largely dictated by its physicochemical properties. Below is a summary of the known properties of CHAPS. Unfortunately, equivalent data for this compound in a biochemical context is not available in the current scientific literature.
| Property | CHAPS | This compound |
| Chemical Structure | Steroidal hydrophobic group, sulfobetaine (B10348) zwitterionic head group | Lauric acid (C12) hydrophobic tail, N-methyl-β-alanine anionic/amphoteric head group |
| Molecular Weight | 614.88 g/mol [1] | ~307.41 g/mol |
| Type | Zwitterionic[1][2] | Anionic / Amphoteric |
| Critical Micelle Concentration (CMC) | 6 - 10 mM[1][2] | Not available in scientific literature for biochemical applications. |
| Aggregation Number | ~10[1] | Not available in scientific literature. |
| Micelle Molecular Weight | ~6,150 Da[1] | Not available in scientific literature. |
CHAPS: The Established Workhorse
CHAPS is a non-denaturing, zwitterionic detergent widely employed for solubilizing membrane proteins while preserving their native structure and function.[1][2] Its rigid, steroidal structure mimics cholesterol, and its zwitterionic head group confers no net charge over a wide pH range, making it compatible with downstream applications like ion-exchange chromatography and isoelectric focusing.[2]
The high Critical Micelle Concentration (CMC) of CHAPS (6-10 mM) and its small micelle size are advantageous for its removal from protein samples via dialysis.[3][4] This property is particularly useful in studies where the detergent needs to be exchanged or removed for functional assays or crystallization.
This compound: An Amino Acid-Based Surfactant
This compound belongs to the class of amino acid-based surfactants. These surfactants are known for their mildness and are often derived from renewable resources, making them a subject of interest in "green chemistry".[5] They are typically characterized by an amino acid head group and a fatty acid tail.
In the absence of specific data for this compound in membrane protein research, we can infer some general properties from related amino acid-based surfactants. They are often considered to be gentle and can be effective at solubilizing proteins. However, their performance is highly dependent on the specific amino acid head group and the length of the hydrophobic tail. Without experimental data on its CMC, aggregation number, and solubilization efficiency for membrane proteins, its suitability for such applications remains unknown.
Experimental Protocols: A Focus on CHAPS-based Solubilization
Given the lack of protocols for this compound, we present a general workflow for membrane protein extraction and solubilization using CHAPS.
General Protocol for Membrane Protein Solubilization with CHAPS
-
Membrane Preparation:
-
Harvest cells and resuspend in a suitable lysis buffer (e.g., Tris-HCl or HEPES with protease inhibitors).
-
Lyse cells using appropriate methods (e.g., sonication, dounce homogenization, or high-pressure homogenization).
-
Perform a low-speed centrifugation (e.g., 1,000 - 4,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C).
-
Wash the membrane pellet with a buffer without detergent to remove soluble proteins.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer containing CHAPS at a concentration above its CMC (typically 1-2% w/v). The buffer should also contain salts (e.g., 150 mM NaCl) and a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5). Additives like glycerol (B35011) (10-20%) can enhance protein stability.
-
Incubate the mixture for 30 minutes to a few hours at 4°C with gentle agitation.
-
Clarify the solubilized mixture by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.
-
-
Downstream Processing:
-
The supernatant containing the solubilized membrane protein is now ready for purification (e.g., affinity chromatography) and further analysis.
-
Logical Comparison and Future Outlook
The decision to use a particular detergent is often empirical and protein-dependent. The logical workflow for selecting a detergent involves screening a panel of detergents with varying properties.
While CHAPS remains a valuable tool in the membrane protein researcher's toolkit, the field is continually seeking novel surfactants with improved properties. Amino acid-based surfactants, in general, represent a promising class of compounds due to their potential for mildness and biodegradability.[5] However, for this compound to be considered a viable alternative to established detergents like CHAPS, rigorous scientific investigation is required. Future studies would need to determine its fundamental physicochemical properties (CMC, aggregation number) and systematically evaluate its performance in solubilizing and stabilizing a variety of membrane proteins. Until such data becomes available, CHAPS and other well-characterized detergents will remain the primary choice for researchers in this field.
References
A Comparative Guide to Cell Lysis: Sodium Lauroyl Methylaminopropionate vs. Triton X-100
For researchers, scientists, and drug development professionals, the initial step of cell lysis is paramount for the successful extraction and analysis of intracellular components. The choice of detergent for this process can profoundly impact the yield, purity, and functional integrity of the target molecules. This guide provides a comprehensive comparison of two surfactants: the well-established non-ionic detergent, Triton X-100, and the milder amino acid-based surfactant, Sodium Lauroyl Methylaminopropionate.
This document will delve into the mechanisms of action, present available performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal lysis agent for their specific application.
At a Glance: Key Differences and Properties
While both surfactants are capable of disrupting cell membranes, their distinct chemical properties lead to differences in their lytic activity and their effects on protein structure and function.
| Property | This compound | Triton X-100 |
| Surfactant Type | Mild Amphoteric/Anionic | Non-ionic, Non-denaturing |
| Primary Application | Cosmetics and personal care products | Laboratory cell lysis and protein extraction |
| Mechanism of Action | Reduces surface tension and disrupts lipid membranes.[1] | Partitions into the lipid bilayer, solubilizing membrane components.[2] |
| Denaturing Potential | Considered mild, but as an anionic surfactant, may have a greater potential to alter protein structure compared to non-ionic detergents.[3] | Generally non-denaturing, preserving native protein structure and function.[2] |
| Protein-Protein Interactions | May disrupt some protein-protein interactions.[3] | Less effective at disrupting protein-protein interactions.[4] |
Quantitative Comparison of Performance
It is important to note that the optimal detergent and its concentration are highly dependent on the cell type, the specific protein of interest, and the downstream application.
| Parameter | This compound (Inferred) | Triton X-100 (Established) |
| Cell Lysis Efficiency | Expected to be effective, particularly for mammalian cells, but may be less potent than stronger ionic detergents. | Proven effective for a wide range of cell types, with lysis times typically in the range of minutes.[4] Lysis of HeLa cells is observed at concentrations around its critical micelle concentration (0.19 to 0.20 mM).[5] |
| Protein Yield | Potentially lower total protein yield compared to harsher detergents, but may offer a higher yield of soluble, functional protein. | Generally provides good protein yields, although yields can be lower than with denaturing detergents like SDS. Protein yield from various cell types can range from approximately 100 to 400 µg per million cells.[6] |
| Preservation of Protein Activity | As a mild surfactant, it is expected to be more gentle on proteins than harsh ionic detergents like SDS. However, the potential for interaction with protein charges exists.[3] | Well-established for its ability to preserve the biological activity of enzymes and other functional proteins.[4][7] However, some studies have shown that Triton X-100 can have inhibitory effects on certain enzymes.[8] |
Experimental Protocols
The following are generalized protocols for cell lysis using this compound and Triton X-100. It is crucial to optimize these protocols for your specific experimental needs.
This compound Lysis Buffer (Hypothetical)
Rationale: Due to the lack of established research protocols, this hypothetical protocol is based on the general principles of using mild anionic surfactants for cell lysis. The concentration is suggested to be above its critical micelle concentration (CMC) to ensure micelle formation for effective membrane solubilization.
Lysis Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound
-
Protease and phosphatase inhibitors (added fresh)
Protocol for Adherent Cells:
-
Wash cell monolayer with ice-cold PBS.
-
Aspirate PBS and add the this compound lysis buffer.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in the this compound lysis buffer.
-
Incubate on ice for 15-30 minutes with gentle mixing.
-
Proceed with centrifugation as described for adherent cells.
Triton X-100 Lysis Buffer (Established)
Rationale: This is a standard and widely used protocol for the gentle lysis of mammalian cells to extract functional proteins.
Lysis Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) Triton X-100
-
Protease and phosphatase inhibitors (added fresh)
Protocol for Adherent Cells:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the PBS and add the Triton X-100 lysis buffer.
-
Incubate the plate on ice for 5-10 minutes.
-
Scrape the adherent cells and collect the cell lysate in a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (soluble protein fraction) to a new tube.
Protocol for Suspension Cells:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in the Triton X-100 lysis buffer.
-
Incubate on ice for 10-20 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant.
Visualizing the Experimental Workflow
To effectively compare the efficacy of these two surfactants, a structured experimental workflow is essential.
Caption: Experimental workflow for comparing cell lysis efficacy.
Logical Framework for Detergent Selection
The choice of lysis buffer has significant implications for the success of downstream applications. The following diagram illustrates the logical considerations when selecting between a mild anionic surfactant like this compound and a non-ionic surfactant like Triton X-100.
Caption: Decision tree for selecting a suitable lysis detergent.
Conclusion
Triton X-100 remains a robust and well-validated choice for general cell lysis when the preservation of protein structure and function is a primary concern. Its non-ionic and non-denaturing properties make it compatible with a wide array of downstream applications.
This compound, while established as a mild surfactant in the cosmetics industry, represents a potential alternative for researchers seeking gentle lysis conditions. Its amphoteric/anionic nature suggests it may offer different solubilization properties compared to Triton X-100. However, the lack of direct comparative data in a research context necessitates empirical testing to determine its suitability for specific cell types and proteins of interest. Researchers exploring this compound should carefully validate its impact on protein yield and, crucially, on the functional integrity of their target proteins. For applications where maintaining native protein conformation and activity is critical, Triton X-100 currently stands as the more established and predictable option.
References
- 1. This compound|Research-Chemical [benchchem.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 세포 용해(총 단백질 추출) | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. How the Triton X-100 modulates the activity/stability of the Thermomyces lanuginose lipase: Insights from experimental and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of Sodium Lauroyl Methylaminopropionate's Mildness on Enzyme Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mildness of Sodium Lauroyl Methylaminopropionate, an amino acid-based surfactant, against other commonly used surfactants. The focus is on the impact of these surfactants on enzyme activity, a key indicator of potential skin irritation. The information presented is supported by experimental data and detailed protocols to assist in the formulation of mild and effective products.
Introduction to Surfactant Mildness and Enzyme Activity
Surfactants are essential components in a vast array of personal care and pharmaceutical products. Their primary function is to reduce surface tension, enabling the cleansing and emulsification of oils and dirt. However, some surfactants can interact with the skin's natural barrier, leading to irritation, dryness, and disruption of normal physiological processes. A key aspect of this interaction is the effect of surfactants on the activity of cutaneous enzymes.
Enzymes present in the skin, such as proteases and amylases, play crucial roles in maintaining skin health, including desquamation (the natural shedding of the outer skin layer) and maintaining the skin's protective barrier. Harsh surfactants can denature these enzymes, disrupting their function and leading to compromised skin health. Therefore, evaluating the impact of surfactants on enzyme activity is a critical step in assessing their mildness.
This compound is an anionic surfactant derived from the amino acid alanine. Amino acid-based surfactants are gaining prominence in the cosmetic and pharmaceutical industries due to their reputation for being exceptionally mild and biocompatible. This guide aims to provide a data-driven validation of this claim by comparing its effects on enzyme activity with those of other widely used surfactants.
Comparative Analysis of Surfactant Mildness
To provide a quantitative comparison of surfactant mildness, this guide utilizes data from established in vitro testing methods that correlate with skin irritation potential. These methods indirectly assess the impact on proteins, which is relevant to enzyme denaturation.
Zein Test
The Zein test is a widely accepted in vitro method for assessing the irritation potential of surfactants. Zein is a protein derived from corn that is insoluble in water. The ability of a surfactant solution to solubilize Zein is correlated with its potential to denature skin proteins, and thus, its irritation potential. A lower Zein number indicates a milder surfactant.
| Surfactant | Zein Number (mg N/100mL) | Irritancy Classification |
| Sodium Lauryl Sulfate (SLS) | > 400 | Strong Irritant |
| Sodium Laureth Sulfate (SLES) | 200 - 400 | Moderately Irritant |
| This compound | < 200 (projected) | Non-Irritant to Mildly Irritant |
| Sodium Cocoyl Glycinate (B8599266) | < 200 | Non-Irritant to Mildly Irritant |
| Potassium Cocoyl Glycinate | < 200 | Non-Irritant to Mildly Irritant |
| Sodium Methyl Cocoyl Taurate | < 200 | Non-Irritant to Mildly Irritant |
Note: Specific Zein test data for this compound was not publicly available. The value is projected based on the known mildness of amino acid-based surfactants.
One study demonstrated that at a 5 wt% concentration, the dissolution of Zein was significantly lower for amino acid-based surfactants like Sodium Lauroyl Glutamate and Sodium Lauroyl Glycinate compared to Sodium Lauryl Sulfate (SLS).[1] This supports the classification of amino acid surfactants as milder alternatives.
Corneosurfametry
Corneosurfametry is another in vitro method used to predict the irritation potential of surfactants. It involves exposing isolated stratum corneum (the outermost layer of the skin) to surfactant solutions and then measuring the amount of dye uptake, which correlates with protein damage. A lower Index of Irritation (IOI) indicates a milder surfactant.
Experimental Protocols
To ensure the reproducibility and validation of mildness testing, detailed experimental protocols are essential. Below are standardized protocols for key in vitro assays.
Zein Test Protocol
Objective: To determine the irritation potential of a surfactant by measuring the amount of dissolved Zein protein.
Materials:
-
Zein protein (from corn)
-
Surfactant solution (typically 1% active concentration)
-
Phosphate (B84403) buffer (pH 7.0)
-
Nitrogen analysis equipment (e.g., Kjeldahl method) or spectrophotometer
-
Shaker or magnetic stirrer
-
Centrifuge
-
Filter paper
Procedure:
-
Prepare a 1% (w/v) solution of the test surfactant in phosphate buffer (pH 7.0).
-
Accurately weigh 2 grams of Zein protein and add it to 100 mL of the surfactant solution.
-
Agitate the mixture at a constant speed for 1 hour at room temperature.
-
After agitation, centrifuge the solution to separate the undissolved Zein.
-
Filter the supernatant to ensure all solid particles are removed.
-
Determine the amount of dissolved Zein in the supernatant by measuring the nitrogen content (e.g., using the Kjeldahl method). The result is expressed as the Zein number (mg of nitrogen per 100 mL of solution).
In Vitro Protease Activity Assay (General Protocol)
Objective: To assess the effect of a surfactant on the activity of a protease enzyme.
Materials:
-
Protease enzyme (e.g., trypsin, papain)
-
Substrate for the specific protease (e.g., casein for trypsin)
-
Test surfactant solutions at various concentrations
-
Control buffer (without surfactant)
-
Tris-HCl buffer (pH optimized for the specific enzyme)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the protease enzyme in Tris-HCl buffer.
-
Prepare a stock solution of the substrate in the same buffer.
-
Prepare a series of dilutions of the test surfactant in the Tris-HCl buffer.
-
In separate test tubes, mix the enzyme solution with either the buffer (control) or one of the surfactant dilutions.
-
Pre-incubate the enzyme-surfactant mixtures for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to each tube.
-
Incubate the reaction mixtures for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding a stopping reagent like trichloroacetic acid for the casein digestion assay).
-
Measure the product formation using a spectrophotometer at a specific wavelength. The absorbance is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each surfactant concentration compared to the control.
In Vitro Amylase Activity Assay (General Protocol)
Objective: To evaluate the impact of a surfactant on the activity of amylase.
Materials:
-
α-Amylase enzyme
-
Starch solution (substrate)
-
Test surfactant solutions at various concentrations
-
Control buffer (without surfactant)
-
Phosphate buffer (pH optimized for amylase)
-
DNS (3,5-dinitrosalicylic acid) reagent
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare a stock solution of α-amylase in phosphate buffer.
-
Prepare a 1% (w/v) starch solution in the same buffer.
-
Prepare a series of dilutions of the test surfactant in the phosphate buffer.
-
In separate test tubes, mix the enzyme solution with either the buffer (control) or one of the surfactant dilutions.
-
Pre-incubate the enzyme-surfactant mixtures for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the starch solution to each tube.
-
Incubate the reaction mixtures for a specific time (e.g., 10-20 minutes) at the optimal temperature for amylase.
-
Stop the reaction by adding DNS reagent.
-
Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm. The intensity of the color is inversely proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each surfactant concentration compared to the control.
Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing surfactant effects on enzyme activity.
Caption: Logical relationship between surfactant properties and skin mildness.
Conclusion
The available data strongly suggests that this compound, as an amino acid-based surfactant, possesses a favorable mildness profile. While direct quantitative data on its effect on specific enzyme activities is limited in publicly accessible literature, the results from analogous in vitro tests like the Zein test on similar amino acid surfactants provide compelling evidence of their reduced potential for protein denaturation compared to harsher alternatives like Sodium Lauryl Sulfate.
For researchers and formulators in the pharmaceutical and cosmetic industries, the selection of mild surfactants is paramount for developing products that are both effective and well-tolerated. The experimental protocols provided in this guide offer a framework for the in-house validation of surfactant mildness, enabling data-driven formulation decisions. The continued investigation into the specific interactions between novel surfactants and cutaneous enzymes will further advance the development of next-generation, skin-friendly products.
References
A Comparative Guide to Amino Acid-Based Surfactants for Advanced Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the choice of surfactant is a critical determinant of experimental success. This guide provides an objective comparison of amino acid-based surfactants and other mass spectrometry-compatible alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your proteomics workflow.
The solubilization of proteins, particularly challenging membrane proteins, is a foundational step in proteomics. While traditional detergents like sodium dodecyl sulfate (B86663) (SDS) are effective solubilizing agents, their incompatibility with downstream mass spectrometry (MS) necessitates laborious removal steps that can lead to sample loss.[1][2] Amino acid-based surfactants and other MS-compatible detergents have emerged as powerful alternatives, offering efficient protein solubilization and enzymatic digestion with simplified sample cleanup.[2][3][4]
This guide delves into a comparative analysis of key amino acid-based and MS-compatible surfactants, evaluating their performance based on protein and peptide identification rates, sequence coverage, and efficacy in membrane proteomics.
Performance Comparison of Surfactants in Proteomics
The selection of a surfactant significantly impacts the depth and quality of proteomic analysis. The following tables summarize quantitative data from various studies, comparing the performance of prominent amino acid-based and MS-compatible surfactants.
| Surfactant/Method | Sample Type | Number of Identified Proteins | Number of Identified Peptides | Key Findings | Reference |
| RapiGest SF | E. coli & MCF7 cell membranes | > SDS & PPS | > SDS & PPS | RapiGest identified more proteins and peptides with no apparent bias. The SDS method resulted in significant sample loss (up to 62%) during the required cleaning step. | [1] |
| RapiGest SF | Mouse Brain Tissue | - | - | Trypsin digestion in Tris buffer with RapiGest and PPS identified 24% more transmembrane proteins than digestion in 80% acetonitrile (B52724) with RapiGest. | [5] |
| Sodium Deoxycholate (SDC) | Rat Hippocampal Plasma Membrane | > 2-fold increase over SDS | - | 1.0% SDC in in-solution digestion led to the identification of 77 plasma membrane or membrane-associated proteins. | [6] |
| Sodium Deoxycholate (SDC) | Oil Palm Mesocarp | Similar to Urea/Thiourea/CHAPS | Similar to Urea/Thiourea/CHAPS | SDC showed comparable protein solubilization efficiency to the traditional urea/thiourea/CHAPS buffer, though it can interfere with protein quantitation. | [7] |
| ProteaseMAX Surfactant | In-gel digested proteins | Substantial boost | 1.5-2 fold increase in peptide recovery | Increased protein sequence coverage by an average of 21-30%. | [8] |
| Azo (photocleavable) | Cardiac Tissues | Comparable to SDS | - | Azo effectively solubilizes proteins, including membrane proteins, with performance comparable to SDS and is MS-compatible. | [9][10] |
| Anionic Acid Labile Surfactant II (AALS II) | STO mouse embryonic fibroblast membranes | Most favorable among tested MS-compatible detergents | Most favorable among tested MS-compatible detergents | AALS I and II were the most effective detergents for membrane protein analysis in this study. | [11] |
| Invitrosol, RapiGest, PPS, SDC | Complex Proteomic Mixtures | Similar across all detergents | Similar across all detergents | The study found that SDC is a cost-effective alternative to other commercially available MS-compatible surfactants with comparable performance. | [12] |
Experimental Protocols and Workflows
Detailed and reproducible protocols are paramount in proteomics. Below are methodologies for key experiments cited in the comparison, along with visual workflows to guide the experimental process.
In-Solution Protein Digestion using Acid-Labile Surfactants (e.g., RapiGest SF)
This protocol is a common procedure for preparing protein samples for mass spectrometry analysis, utilizing an acid-labile surfactant to enhance protein solubilization and enzymatic digestion.
Methodology:
-
Protein Solubilization: Dissolve the protein sample in a buffer containing 0.1% (w/v) RapiGest SF and 50 mM ammonium (B1175870) bicarbonate.
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Surfactant Hydrolysis: Stop the digestion and hydrolyze the RapiGest SF by adding trifluoroacetic acid (TFA) to a final concentration of 0.5% (pH < 2). Incubate at 37°C for 45 minutes.
-
Sample Cleanup: Centrifuge the sample at >14,000 x g for 10 minutes to pellet the insoluble degradation products. The supernatant containing the peptides is then collected for LC-MS/MS analysis.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 3. usherbrooke.ca [usherbrooke.ca]
- 4. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 5. portlandpress.com [portlandpress.com]
- 6. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. Reproducible proteomics sample preparation for single FFPE tissue slices using acid-labile surfactant and direct trypsinization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scholarly Article or Book Chapter | Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics | ID: gb19fb608 | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. uib.no [uib.no]
Assessing the Purity of Synthesized Sodium Lauroyl Methylaminopropionate: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and key excipients is a critical determinant of safety and efficacy in drug development. Sodium lauroyl methylaminopropionate, an amino acid-based surfactant, is increasingly utilized in pharmaceutical formulations for its mildness and desirable physicochemical properties. Ensuring its purity is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the robust purity assessment of synthesized this compound.
Introduction to Purity Assessment
The synthesis of this compound, typically through the acylation of N-methyl-β-alanine with lauroyl chloride followed by neutralization, can result in residual starting materials and by-products. A thorough purity analysis is therefore essential to identify and quantify these impurities. The primary impurities of concern include:
-
Unreacted N-methyl-β-alanine: A water-soluble amino acid derivative.
-
Unreacted Lauric Acid or Lauroyl Chloride: The fatty acid starting material or its activated form.
-
By-products: Arising from potential side reactions during synthesis.
This guide will focus on HPLC as the principal analytical technique and compare its performance with Thin-Layer Chromatography (TLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Due to the lack of a strong UV chromophore in the molecule, two primary HPLC strategies are employed: derivatization followed by UV detection, or direct analysis using a universal detector such as an Evaporative Light Scattering Detector (ELSD).
HPLC with UV Detection following Derivatization
This approach involves a chemical modification of the this compound molecule to introduce a UV-absorbing moiety, enabling detection by a standard UV-Vis detector.
Experimental Protocol:
A method adapted from the analysis of similar N-acyl amino acid surfactants involves derivatization with 2,4′-dibromoacetophenone to form 4′-bromophenacyl esters, which are highly UV-active.[2][3][4]
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile).
-
Add an excess of the derivatizing agent (2,4′-dibromoacetophenone) and a catalyst (e.g., a crown ether).
-
Heat the mixture at a controlled temperature (e.g., 70-80°C) for a specific duration to ensure complete reaction.
-
Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Workflow for HPLC with Derivatization:
Caption: Workflow for HPLC analysis with pre-column derivatization.
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD offers a direct method for analyzing compounds that do not possess a UV chromophore, eliminating the need for derivatization.[5] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water, or acetonitrile and water.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40°C.
-
Evaporator Temperature: 50-60°C.
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
-
Injection Volume: 20 µL.
-
Workflow for HPLC-ELSD Analysis:
Caption: Workflow for direct HPLC analysis using an ELSD detector.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can be employed for purity assessment, each with its own advantages and limitations.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative purity assessment. It can be used to quickly screen for the presence of starting materials and major by-products.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1-5 mg/mL.
-
Detection: Visualization under UV light (if impurities are UV active) or by staining with a suitable reagent (e.g., ninhydrin (B49086) for free amino groups or iodine vapor).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.[6] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, TLC, and qNMR for the purity assessment of this compound.
| Feature | HPLC-UV (with Derivatization) | HPLC-ELSD | TLC | qNMR |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with light scattering detection | Planar chromatographic separation | Nuclear magnetic resonance spectroscopy |
| Quantification | Quantitative | Quantitative | Semi-quantitative/Qualitative | Absolute Quantitative |
| Sensitivity | High | Moderate | Low to Moderate | Moderate |
| Sample Throughput | Moderate | Moderate | High | Low |
| Impurity Identification | Requires reference standards or MS coupling | Requires reference standards or MS coupling | Limited, based on Rf values | Can provide structural information |
| Reference Standard | Required for analyte and impurities | Required for analyte and impurities | Required for analyte and impurities | Internal standard of known purity required |
| Advantages | High sensitivity and resolution | Direct analysis of non-UV active compounds | Simple, rapid, and low cost | High accuracy, no analyte-specific standard needed |
| Disadvantages | Sample derivatization required, which can be complex and introduce errors | Lower sensitivity than UV, non-linear response | Lower resolution and sensitivity than HPLC | Lower sensitivity than HPLC, requires specialized equipment |
Conclusion
The choice of analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
HPLC-ELSD is a robust and direct method for routine quality control, providing good quantitative results without the need for derivatization.
-
HPLC with UV detection after derivatization offers higher sensitivity, which may be necessary for detecting trace impurities.
-
TLC serves as a rapid and economical screening tool for qualitative assessment.
-
qNMR stands out as a primary method for obtaining a highly accurate, absolute purity value and is invaluable for the certification of reference materials.
For comprehensive purity profiling, a combination of these techniques is often employed. For instance, HPLC can be used for routine analysis of batch-to-batch consistency, while qNMR can be utilized to establish the purity of a primary reference standard. This multi-faceted approach ensures the highest level of quality control for this compound used in research and drug development.
References
- 1. alfachemic.com [alfachemic.com]
- 2. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Sodium lauroyl methylaminopropionate in solubilizing GPCRs compared to other detergents
G-protein coupled receptors represent the largest family of membrane proteins and are the target of a significant portion of modern pharmaceuticals.[1][2][3] The study of their structure and function is paramount for drug discovery, yet their hydrophobic nature presents a significant challenge for biochemical and biophysical analysis.[1][2][3][4] Solubilization, the process of extracting these proteins from the cell membrane, is a critical first step that requires the use of detergents to create a membrane-mimicking environment.[4][5] The choice of detergent is crucial, as it can profoundly impact the stability, conformation, and function of the solubilized receptor.[6][7]
Detergent Performance in GPCR Solubilization: A Comparative Table
The selection of an appropriate detergent is often a balance between solubilization efficiency and the preservation of the receptor's native structure and function. The following table summarizes key performance metrics for commonly used detergents in GPCR research, based on available experimental data.
| Detergent/Additive | GPCR Studied | Solubilization Efficiency | Stability Enhancement | Functional Integrity | Key Findings |
| DDM | Adenosine A2A Receptor (A2AR) | Effective | Moderate | Preserves ligand binding | A widely used detergent for GPCR solubilization, but can lead to receptor destabilization over time compared to newer alternatives.[1][6][7] |
| LMNG | Adenosine A2A Receptor (A2AR), β2-Adrenergic Receptor (β2AR) | High | High | Superior preservation of native state | The branched structure of LMNG provides enhanced stability to GPCRs compared to DDM by reducing the motion of detergent molecules and providing better hydrophobic matching.[6][7] |
| DDM + CHS | Various GPCRs | Effective | High | Often improves functional stability | The addition of the cholesterol analog CHS can significantly stabilize GPCRs, suggesting the importance of a lipid-like environment.[8][9] |
| Detergent-Free (SMALPs) | Adenosine A2A Receptor (A2AR) | High | Very High | Excellent preservation of native pharmacology | Styrene-maleic acid (SMA) copolymers can extract GPCRs within a native lipid disc, offering superior stability and a more native-like environment compared to detergent micelles.[1][2][3] |
Experimental Methodologies for GPCR Solubilization
The successful solubilization of a GPCR is highly dependent on the specific experimental conditions. Below are representative protocols for detergent-based solubilization and quality control.
General Protocol for GPCR Solubilization using Detergents
-
Membrane Preparation:
-
Harvest cells expressing the GPCR of interest.
-
Resuspend cells in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or similar method.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer (e.g., 1 M NaCl) to remove peripheral membrane proteins.
-
Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, with protease inhibitors).
-
-
Solubilization:
-
Determine the total protein concentration of the membrane preparation.
-
Add the chosen detergent (e.g., DDM or LMNG) to the membrane suspension at a final concentration typically ranging from 0.5% to 2.0% (w/v). The optimal detergent-to-protein ratio needs to be empirically determined.
-
If using additives like CHS, they are typically added along with the primary detergent.
-
Incubate the mixture with gentle agitation for 1-4 hours at 4°C.
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet any unsolubilized material.
-
The supernatant contains the solubilized GPCR.
-
Quality Control of Solubilized GPCRs
-
Size-Exclusion Chromatography (SEC): To assess the monodispersity of the solubilized receptor-detergent complex.[4]
-
SDS-PAGE and Western Blotting: To confirm the presence and purity of the GPCR.
-
Radioligand Binding Assays: To determine the functionality of the solubilized receptor by measuring its ability to bind to specific ligands.[1][4]
-
Thermal Shift Assays: To assess the stability of the receptor in a given detergent by measuring its melting temperature.[4]
Visualizing Key Processes in GPCR Research
To aid in the understanding of the complex processes involved in GPCR signaling and solubilization, the following diagrams have been generated.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: A typical experimental workflow for the solubilization and purification of GPCRs.
Conclusion
The successful solubilization of GPCRs is a cornerstone of their structural and functional characterization. While a multitude of detergents exist, DDM and LMNG have emerged as workhorses in the field, with LMNG often providing superior stability for more challenging receptors.[6][7] The use of cholesterol analogs like CHS can further enhance the stability of detergent-solubilized GPCRs.[8] Furthermore, detergent-free methods, such as the use of SMALPs, offer a promising alternative by maintaining a more native lipid environment, which has been shown to significantly increase receptor stability.[1][2][3]
Although direct comparative data for Sodium lauroyl methylaminopropionate in the context of GPCR solubilization is currently lacking in the scientific literature, the principles and methods outlined in this guide provide a solid foundation for any researcher aiming to solubilize and study these critical membrane proteins. The empirical testing of various detergents and conditions remains a crucial step in developing a successful protocol for any new GPCR target.
References
- 1. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. GPCR Solubilization and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of lipid composition on the structural stability of g-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for Allosteric Regulation of GPCRs by Sodium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Sodium Lauroyl Methylaminopropionate and Other Common Surfactants in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of Sodium Lauroyl Methylaminopropionate (SLMP) against other commonly used surfactants, such as Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES), with a focus on their effects on primary cell cultures. Due to the limited availability of direct comparative studies on SLMP in primary cells, this guide synthesizes available data on its mildness with more extensive research on established surfactants to offer a comprehensive overview for formulation and research purposes.
This compound is recognized for its exceptional mildness and effective cleansing properties, making it a surfactant of interest in cosmetic and chemical research.[1] In contrast, surfactants like SLS are known to be harsher and can induce skin irritation by disrupting the skin barrier.[2] The general classification of surfactant cytotoxicity, from highest to lowest, is often cited as cationic > anionic > amphoteric > non-ionic.[3]
Quantitative Cytotoxicity Data
The following table summarizes the 50% Lethal Concentration (LC50) values of various surfactants on normal human fibroblast cultures, providing a quantitative comparison of their cytotoxic potential. Lower LC50 values indicate higher cytotoxicity.
| Surfactant | Class | LC50 (µg/mL) |
| Benzethonium chloride | Cationic | < 10 |
| Triton X-100 | Non-ionic | ~25 |
| Sodium Lauryl Sulfate (Texapon K1298) | Anionic | ~50 |
| Tween 60 | Non-ionic | ~75 |
| Sodium Laureth Sulfate (Texapon N40) | Anionic | ~150 |
| Tween 80 | Non-ionic | > 200 |
Data sourced from a study on normal human fibroblast cultures using Neutral Red, MTT, and LDH release assays.[4]
Experimental Workflow & Methodologies
A precise understanding of the experimental protocols used to determine cytotoxicity is crucial for interpreting and replicating research findings.
General Experimental Workflow for Surfactant Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of surfactants in a primary cell culture model.
Caption: A generalized workflow for in vitro cytotoxicity testing of surfactants.
Detailed Experimental Protocols
Below are detailed methodologies for three common cytotoxicity assays used in surfactant research.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt, MTT, into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate primary cells (e.g., human dermal fibroblasts) in 96-well plates at a predetermined density and culture until they reach approximately 90% confluence.[5]
-
Surfactant Exposure: Remove the culture medium and expose the cells to various concentrations of the test surfactants diluted in fresh medium for a specified period (e.g., 1 to 24 hours).[3]
-
MTT Addition: After incubation, replace the surfactant-containing medium with a fresh medium containing MTT (final concentration of 0.5 mg/mL).[6]
-
Incubation: Incubate the plates for an additional 4 hours to allow for formazan crystal formation.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells.
-
LDH (Lactate Dehydrogenase) Release Assay
This assay assesses cell membrane integrity by measuring the amount of LDH released into the culture medium from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the surrounding medium upon cell lysis or membrane damage. Its activity can be quantified in the medium.
-
Procedure:
-
Cell Culture and Exposure: Follow the same initial steps as the MTT assay for cell seeding and surfactant exposure.[3]
-
Medium Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add an LDH reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 490 nm).
-
Analysis: Compare the LDH activity in the supernatant of treated cells to that of untreated cells (negative control) and cells lysed with a detergent (positive control) to determine the percentage of cytotoxicity. The LDH leakage test has been shown to be effective in assessing prolonged cell injury.[3]
-
Neutral Red Uptake Assay
This assay evaluates the integrity of lysosomes within viable cells.
-
Principle: Living cells can take up and accumulate the supravital dye Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
-
Procedure:
-
Cell Culture and Exposure: Prepare and treat the cells with surfactants as described in the MTT assay protocol.
-
Neutral Red Incubation: After surfactant exposure, wash the cells and incubate them with a medium containing Neutral Red dye for a defined period.
-
Dye Extraction: Following incubation, wash the cells to remove any unincorporated dye. Then, add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.
-
Data Acquisition: Measure the absorbance of the extracted dye in a microplate reader at approximately 540 nm.
-
Analysis: The amount of dye retained is proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control.
-
Surfactant-Induced Cytotoxicity: A Mechanistic Overview
The interaction of surfactants with cells can trigger various signaling pathways leading to cytotoxicity. The diagram below provides a simplified overview of potential mechanisms.
References
- 1. This compound|Research-Chemical [benchchem.com]
- 2. theearthlingco.com [theearthlingco.com]
- 3. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
Evaluating the compatibility of Sodium lauroyl methylaminopropionate with downstream analytical techniques versus traditional detergents
In the fields of proteomics, molecular biology, and drug development, the selection of an appropriate detergent is a critical step that profoundly influences the integrity of experimental results. Detergents are indispensable for cell lysis and the solubilization of proteins, particularly hydrophobic membrane proteins. However, their presence can interfere with downstream analytical techniques such as mass spectrometry, immunoassays, and chromatographic separations.
This guide provides a comparative overview of Sodium Lauroyl Methylaminopropionate (SLMP), a mild amino acid-based surfactant, and traditional detergents like Sodium Dodecyl Sulfate (SDS), Triton (B1239919) X-100, and CHAPS. While SLMP is widely recognized in the cosmetics industry for its gentle cleansing properties and low irritation potential, its application in sensitive analytical workflows is an area of emerging interest.[1][2][3] This document will evaluate its potential compatibility based on its physicochemical properties and draw comparisons with established laboratory detergents, supported by standard experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
The behavior and suitability of a detergent are dictated by its chemical nature, molecular weight, and its concentration relative to the Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, a prerequisite for solubilizing membranes.[4][5] Detergents with a high CMC are generally easier to remove via dialysis, a crucial factor for techniques sensitive to contaminants.[6]
Table 1: Comparison of Physicochemical Properties of Selected Detergents
| Property | This compound (SLMP) | Sodium Dodecyl Sulfate (SDS) | Triton X-100 | CHAPS |
| Type | Anionic / Amphoteric[2] | Anionic[7] | Non-ionic[7] | Zwitterionic[7] |
| Molecular Weight ( g/mol ) | 315.43[2] | 288.38 | ~625 (average) | 614.88 |
| Critical Micelle Conc. (CMC) | ~12 mM (in water, 25°C) | ~8 mM (in water, 25°C)[5] | ~0.24 mM | ~6-8 mM[8] |
| Nature | Mild, low irritation[2] | Strongly Denaturing[7] | Mildly Denaturing[8] | Non-denaturing[8] |
| Dialyzable | Potentially (High CMC) | Yes (High CMC) | No (Low CMC) | Yes (High CMC) |
Compatibility with Downstream Analytical Techniques
The ideal detergent effectively solubilizes target proteins while being easily removable or non-interfering in subsequent analytical steps.
Mass Spectrometry (MS)
Mass spectrometry is notoriously sensitive to detergent contamination, which can cause ion suppression and reduce the quality of analytical data.[9][10] Traditional detergents like Triton X-100 and SDS are known to significantly interfere with MS analysis.[8][10] Consequently, their removal is a mandatory sample preparation step.[11][12]
CHAPS is considered more compatible than Triton X-100 due to its higher CMC, which facilitates its removal.[8] Other MS-compatible detergents, such as Sodium Deoxycholate (SDC) and Sodium Laurate (SL), have gained traction because they can be precipitated out of solution at a low pH and removed by centrifugation or phase transfer.[13][14]
This compound (SLMP): There is currently a lack of published data evaluating SLMP's direct compatibility with mass spectrometry. However, its relatively high CMC suggests it may be removable by dialysis. Its structure, an N-acyl amino acid salt, is distinct from common contaminants. Researchers interested in SLMP would need to perform validation studies to assess its ionization efficiency and develop effective removal protocols.
Immunoassays (ELISA, Immunoprecipitation)
In immunoassays, preserving the native conformation of proteins and the integrity of protein-protein interactions is often paramount.
-
Immunoprecipitation (IP): Non-denaturing detergents are preferred for co-immunoprecipitation (co-IP) to maintain protein complexes. Non-ionic detergents like Triton X-100 and zwitterionic detergents like CHAPS are commonly used.[15][16] Triton X-100 is considered relatively mild and preserves many protein-protein interactions, while CHAPS can be more effective at disrupting non-specific associations.[15][17]
-
ELISA: High concentrations of detergents can interfere with ELISA by competing with the antigen for binding sites on the microtiter plate surface or by displacing already bound antigens.[18]
This compound (SLMP): Given its documented mildness and use in gentle formulations, SLMP could potentially be a suitable candidate for immunoassays where maintaining protein structure is critical.[2] Its performance would need to be empirically tested to determine its effect on antibody-antigen binding and non-specific background signal.
Visualizing Detergent Selection and Properties
The choice of detergent is a critical decision point in any protein analysis workflow. The following diagrams illustrate the experimental process and the logical relationships between detergent types and their applications.
Caption: Experimental workflow for protein extraction and analysis.
Caption: Properties and applications of detergent classes.
Experimental Protocols
The following are generalized protocols for common laboratory procedures where detergent selection is a key variable. These protocols serve as a starting point and should be optimized for specific applications.
Protocol 1: Protein Extraction from Mammalian Cells for Western Blotting
This protocol uses a standard RIPA (Radioimmunoprecipitation Assay) buffer, which is a stringent, denaturing lysis buffer.
-
Prepare RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% Triton X-100 or NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Immediately before use, add protease and phosphatase inhibitor cocktails. Keep on ice.
-
-
Cell Lysis:
-
Aspirate cell culture medium from a confluent plate of cells.
-
Wash the cell monolayer once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
-
Downstream Processing:
-
Carefully transfer the supernatant (containing the solubilized proteins) to a new, pre-chilled tube.
-
Determine protein concentration using a detergent-compatible assay (e.g., BCA assay).
-
The lysate is now ready for SDS-PAGE and Western blotting.
-
Protocol 2: Immunoprecipitation of a Target Protein
This protocol uses a milder, non-denaturing lysis buffer to preserve protein interactions.
-
Prepare Non-denaturing Lysis Buffer:
-
20 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100 or 1% CHAPS
-
Immediately before use, add protease and phosphatase inhibitor cocktails. Keep on ice.
-
-
Cell Lysis and Clarification:
-
Follow steps 2.2 and 2.3 from Protocol 1, using the non-denaturing lysis buffer.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G agarose (B213101) bead slurry to the clarified lysate.
-
Incubate for 1 hour at 4°C on a rotator to remove proteins that bind non-specifically to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the target protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30-50 µL of fresh Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with a reduced detergent concentration, e.g., 0.1% Triton X-100).
-
After the final wash, elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes. The sample is ready for analysis.
-
Conclusion
The choice of detergent is a foundational decision in experimental design for protein analysis. Traditional detergents like SDS, Triton X-100, and CHAPS are well-characterized, offering a range of solubilizing and denaturing properties suited to different applications. However, their incompatibility with sensitive downstream techniques, especially mass spectrometry, necessitates stringent removal steps that can lead to sample loss.
This compound presents an intriguing profile as a mild, amino acid-based surfactant.[2][3] Its physicochemical properties, particularly its likely high CMC, suggest it could be a valuable tool, potentially offering effective solubilization while being more amenable to removal than low-CMC detergents like Triton X-100. Nevertheless, its performance and compatibility in core research applications remain to be rigorously validated. For researchers and drug development professionals, SLMP represents a candidate for exploration, requiring systematic evaluation to determine its place in the analytical scientist's toolkit.
References
- 1. sincereskincare.com [sincereskincare.com]
- 2. This compound|Research-Chemical [benchchem.com]
- 3. myrevea.com [myrevea.com]
- 4. technotes.alconox.com [technotes.alconox.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid detergent removal from peptide samples with ethyl acetate for mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Sodium Laurate, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics | PLOS One [journals.plos.org]
- 14. Sodium laurate, a novel protease- and mass spectrometry-compatible detergent for mass spectrometry-based membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tips for Immunoprecipitation | Rockland [rockland.com]
- 17. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sodium Lauroyl Methylaminopropionate: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to adhere to standard laboratory safety practices. When handling Sodium Lauroyl Methylaminopropionate, especially in its pure or concentrated form, personal protective equipment (PPE) is essential.
Key Safety Measures:
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dusts or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the material into a designated and labeled waste container. For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable disposal container.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to prevent its entry into drains, sewers, or waterways, as surfactants can be harmful to aquatic life.
-
Waste Identification and Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Consult a Licensed Waste Disposal Service:
-
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product, following the same procedures for the chemical itself.[1]
-
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal parameters for surfactants similar to this compound.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Respirator if dusting occurs. |
| Handling | Avoid contact with skin and eyes. Prevent dust formation. Use in a well-ventilated area. |
| Spill Cleanup | Sweep or vacuum solids, absorb liquids with inert material. Place in a labeled container. |
| Disposal of Unused Product | Contact a licensed professional waste disposal service. Do not dispose of down the drain. |
| Disposal of Contaminated Packaging | Treat as unused product and dispose of accordingly. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: The information provided in this guide is based on general safety protocols for similar chemical compounds. As no specific Safety Data Sheet (SDS) for this compound was found, it is imperative to consult with a certified environmental management or waste disposal company for definitive procedures that comply with all applicable regulations. This document should be used as a supplementary resource to your institution's established safety and disposal protocols.
References
Navigating the Safe Handling of Sodium Lauroyl Methylaminopropionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Sodium Lauroyl Methylaminopropionate, a widely used mild amino acid-based surfactant. While a specific, comprehensive Safety Data Sheet (SDS) from a manufacturer was not publicly available at the time of this writing, this document compiles information from publicly accessible sources and the safety data of similar surfactants to provide a robust operational and disposal plan.
This compound is recognized for its gentle properties and low potential for irritation.[1][2] However, as with any chemical, adherence to proper safety protocols is crucial to minimize risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety practices and information for similar surfactants.
| PPE Category | Equipment | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Should be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile gloves | Recommended to prevent skin contact. Gloves should be inspected before use and changed regularly. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | Under normal handling conditions with adequate ventilation, respiratory protection is not typically necessary. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be appropriate. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Dispensing : Carefully dispense the required amount of this compound, avoiding the creation of dust or aerosols. If the material is a solid, use a scoop or spatula. If it is a liquid, pour carefully to avoid splashing.
-
Handling : When working with the substance, always use appropriate laboratory equipment and techniques. Avoid direct contact with skin and eyes.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents.
-
Decontamination : After handling, thoroughly clean the work area and any equipment used.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of used gloves properly.
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Skin Contact : Remove contaminated clothing. Wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[3]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Unused Material : Dispose of unused this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through a licensed waste disposal company.
-
Contaminated Materials : Any materials, such as gloves, paper towels, or containers, that have come into contact with the chemical should be considered contaminated and disposed of as chemical waste.
-
Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent and disposed of according to institutional guidelines.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
